Keap1-Nrf2-IN-17
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H28N2O11S2 |
|---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
2-[[3-(carboxymethoxy)-4-[carboxymethyl-(4-methylphenyl)sulfonylamino]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C30H28N2O11S2/c1-19-7-11-21(12-8-19)44(39,40)31(16-27(33)34)25-15-26(43-18-29(37)38)30(24-6-4-3-5-23(24)25)32(17-28(35)36)45(41,42)22-13-9-20(2)10-14-22/h3-15H,16-18H2,1-2H3,(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
HSKNRAQRJUMEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Keap1-Nrf2-IN-17: A Technical Guide to its Mechanism of Action as a Direct Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keap1-Nrf2-IN-17, also identified as compound 18 in the primary literature, is a potent, non-covalent inhibitor of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). By directly disrupting this interaction, this compound prevents the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, enabling it to activate the Antioxidant Response Element (ARE) and drive the transcription of a suite of cytoprotective genes. This document provides an in-depth technical overview of the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.
Core Mechanism of Action: Direct Keap1-Nrf2 PPI Inhibition
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which functions as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex. This complex polyubiquitinates Nrf2, targeting it for continuous proteasomal degradation and thereby maintaining low intracellular levels of Nrf2.
This compound is a small molecule designed to physically occupy the binding pocket on the Kelch domain of Keap1 where the 'ETGE' motif of Nrf2 normally docks. By competitively and non-covalently binding to this site, this compound directly obstructs the Keap1-Nrf2 interaction. This disruption prevents Nrf2 from being targeted for ubiquitination. Consequently, newly synthesized Nrf2 is able to accumulate in the cytoplasm, translocate to the nucleus, and initiate the transcription of ARE-dependent genes, which encode for a wide array of antioxidant and detoxification enzymes.
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data
The inhibitory potency of this compound has been quantified using biochemical assays, and its cellular activity has been confirmed by measuring the upregulation of Nrf2 target genes. The data presented below is derived from the primary publication by Sumi Lee, et al. in the European Journal of Medicinal Chemistry (2024).
Table 1: Biochemical Inhibitory Activity of this compound (Compound 18)
| Assay Type | Description | IC50 (nM) | Ki (nM) |
| FP | Fluorescence Polarization | 14.7 | 8.3 |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | 4.8 | - |
Data sourced from Lee, S., et al. Eur J Med Chem. 2024;265:116104.
Table 2: Cellular Activity of this compound (Compound 18) in NCM460D Cells
| Target Gene | Function | Fold Induction (at 10 µM) |
| HMOX1 | Heme Oxygenase 1 | ~10.5 |
| GSTM3 | Glutathione S-Transferase Mu 3 | ~4.5 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | ~3.0 |
Data represents approximate fold change as interpreted from graphical data in Lee, S., et al. Eur J Med Chem. 2024;265:116104.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of the compound in disrupting the Keap1-Nrf2 protein-protein interaction.
Methodology:
-
Reagents: Recombinant human Keap1 Kelch domain protein, a fluorescein-labeled 16-amino acid peptide derived from the Nrf2 Neh2 domain (FITC-Nrf2 peptide), and the test compound (this compound).
-
Assay Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Procedure:
-
A solution of the Keap1 Kelch domain (final concentration ~70 nM) and the FITC-Nrf2 peptide (final concentration ~10 nM) is prepared in the assay buffer.
-
The test compound is serially diluted (typically from 100 µM to 0.1 nM) in DMSO and then added to the protein-peptide mixture.
-
The reaction is incubated at room temperature for 1 hour in a black, low-volume 384-well plate.
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Purpose: To provide a more sensitive measurement of the IC50 value for the inhibition of the Keap1-Nrf2 interaction.
Methodology:
-
Reagents: GST-tagged Keap1 Kelch domain, His-tagged Nrf2 peptide, terbium-labeled anti-GST antibody (donor), and a fluorescently labeled anti-His antibody (acceptor).
-
Procedure:
-
The test compound is serially diluted and incubated with the GST-Keap1 and His-Nrf2 proteins.
-
The terbium-labeled donor and fluorescently labeled acceptor antibodies are added to the mixture.
-
The plate is incubated to allow for binding and the FRET reaction to occur.
-
The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at both 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Cell-Based Nrf2 Target Gene Expression Assay (RT-qPCR)
Purpose: To quantify the ability of the compound to activate the Nrf2 pathway in a cellular context by measuring the mRNA levels of Nrf2 target genes.
Methodology:
-
Cell Line: Human colon epithelial cell line (NCM460D).
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with this compound (e.g., at 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) is performed using gene-specific primers for Nrf2 target genes (NQO1, HMOX1, GSTM3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method. The results are expressed as fold induction over the vehicle-treated control.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound.
Conclusion
This compound is a potent and specific direct inhibitor of the Keap1-Nrf2 protein-protein interaction. Biochemical assays demonstrate its high affinity for the Keap1 Kelch domain, with inhibitory constants in the nanomolar range. This biochemical activity translates effectively into a cellular response, as evidenced by the robust induction of Nrf2-dependent cytoprotective genes. Its non-covalent, direct inhibitory mechanism offers a promising profile for therapeutic development in diseases associated with oxidative stress, distinguishing it from electrophilic Nrf2 activators that function through covalent modification of Keap1. The data and protocols outlined in this guide provide a comprehensive foundation for further research and development of this and similar compounds.
The Discovery and Development of Keap1-Nrf2-IN-17: A Technical Guide to a Novel PPI Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the targeted activation of Nrf2 through the inhibition of its interaction with Keap1 has emerged as a promising therapeutic strategy. Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) offer a direct mechanism to stabilize Nrf2 and upregulate its protective downstream targets.
This technical guide focuses on the discovery and development of Keap1-Nrf2-IN-17 , a recently identified potent inhibitor of the Keap1-Nrf2 PPI. This document provides a comprehensive overview of the experimental methodologies used to characterize this and similar compounds, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.
This compound: A Potent, Novel Inhibitor
This compound, also referred to as compound 18 in its discovery publication, is a potent, non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction.[4] Its discovery marks a significant advancement in the development of direct Nrf2 activators. Unlike electrophilic modulators that covalently modify Keap1, direct PPI inhibitors like IN-17 offer a potentially more specific and less reactive approach to Nrf2 activation.
Quantitative Data for Keap1-Nrf2 PPI Inhibitors
The following tables summarize key quantitative data for this compound and other representative Keap1-Nrf2 PPI inhibitors.
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference(s) |
| This compound (Cpd 18) | Fluorescence Polarization | < 15 | - | - | [4] |
| This compound (Cpd 18) | TR-FRET | - | < 0.1 | - | [5] |
| This compound (Cpd 18) | Surface Plasmon Resonance | - | - | 2.5 | [4] |
| ML334 | Fluorescence Polarization | 1580 | - | - | [6] |
| Compound 1 | TR-FRET | - | 1.3 | - | [7] |
| Compound 2 | TR-FRET | - | 0.8 | - | [7] |
Table 1: Biochemical Potency of Keap1-Nrf2 PPI Inhibitors.
| Compound | Cell Line | Assay Type | EC50 (µM) | Endpoint Measured | Reference(s) |
| This compound (Cpd 18) | NCM460D | qRT-PCR | - | Upregulation of NQO1, GSTM3, HMOX2 mRNA | [4] |
| PLP-10High | HepG2 | ARE-Luciferase Reporter | 3.56 | Luciferase activity | [8] |
| tBHQ | AREc32 | ARE-Luciferase Reporter | - | Luciferase activity | [9] |
Table 2: Cellular Activity of Keap1-Nrf2 Pathway Activators.
Experimental Protocols
This section details the methodologies for key experiments used in the discovery and characterization of this compound and similar inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay
This assay is a highly sensitive method to quantify the inhibition of the Keap1-Nrf2 protein-protein interaction in a homogeneous format.[7][10]
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-His antibody (donor) bound to His-tagged Keap1 Kelch domain and a fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide (acceptor). When the donor and acceptor are in close proximity due to the Keap1-Nrf2 interaction, excitation of the donor results in energy transfer to the acceptor, which then emits a signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM HEPES, pH 7.4.
-
His-tagged Keap1 Kelch Domain: Dilute to a final concentration of 5 nM in Assay Buffer.
-
FITC-labeled 9mer Nrf2 Peptide: Dilute to a final concentration of 25 nM in Assay Buffer.
-
Tb-labeled Anti-His Antibody: Dilute to a final concentration of 0.5 nM in Assay Buffer.
-
Test Compounds: Prepare a serial dilution in 100% DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations with a final DMSO concentration of 1%.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound dilution to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the His-tagged Keap1 Kelch domain solution to each well.
-
Add 5 µL of the FITC-labeled 9mer Nrf2 peptide solution to each well.
-
Add 5 µL of the Tb-labeled Anti-His antibody solution to each well.
-
Incubate the plate at room temperature for 2 to 5 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).
-
The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no Keap1) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Screening
AlphaLISA is another robust, no-wash immunoassay technology suitable for high-throughput screening of PPI inhibitors.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity through their binding to the interacting proteins. One protein is biotinylated and binds to streptavidin-coated donor beads, while the other protein is tagged (e.g., with a FLAG-tag) and is recognized by an antibody conjugated to acceptor beads. Upon laser excitation at 680 nm, the donor beads release singlet oxygen, which, if in close proximity, activates the acceptor beads to emit light at 615 nm. Inhibitors of the PPI will disrupt this proximity, leading to a decrease in the AlphaLISA signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare according to the manufacturer's recommendations (e.g., AlphaLISA Immunoassay Buffer).
-
Biotinylated Keap1 Protein: Dilute to the desired final concentration in Assay Buffer.
-
FLAG-tagged Nrf2 Peptide: Dilute to the desired final concentration in Assay Buffer.
-
Streptavidin-Donor Beads: Reconstitute and dilute in Assay Buffer.
-
Anti-FLAG-Acceptor Beads: Reconstitute and dilute in Assay Buffer.
-
Test Compounds: Prepare serial dilutions in DMSO and then in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add test compounds to the assay plate.
-
Add a mixture of biotinylated Keap1 and FLAG-tagged Nrf2 peptide.
-
Incubate at room temperature for 60 minutes.
-
Add a mixture of Streptavidin-Donor beads and Anti-FLAG-Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate IC50 values from the dose-response curves as described for the TR-FRET assay.
-
Nrf2/ARE Luciferase Reporter Gene Assay
This cell-based assay is crucial for validating the activity of hit compounds from biochemical screens in a cellular context.[11][12]
Principle: Cells (e.g., HepG2) are stably or transiently transfected with a reporter construct containing multiple copies of the Antioxidant Response Element (ARE) driving the expression of a luciferase gene. When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus, binds to the ARE, and induces the expression of luciferase. The resulting luminescence is proportional to the level of Nrf2 activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, AREc32) in appropriate media.[9]
-
For transient transfections, co-transfect the ARE-luciferase reporter vector and a control vector (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent. For stable cell lines, maintain the cells under selection pressure.
-
-
Assay Procedure (96-well format):
-
Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (e.g., this compound) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., tBHQ).
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core biological pathway and experimental processes.
Caption: The Keap1-Nrf2 Signaling Pathway and Mechanism of IN-17.
Caption: Experimental workflow for Keap1-Nrf2 inhibitor discovery.
Conclusion
The discovery of this compound (compound 18) represents a significant step forward in the development of targeted therapies that leverage the cell's own defense mechanisms. This technical guide provides a foundational understanding of the discovery and characterization process for this and similar potent, direct inhibitors of the Keap1-Nrf2 protein-protein interaction. The detailed experimental protocols and visualized workflows offer a practical resource for researchers in the field of drug discovery and chemical biology who are working to further explore and exploit this important therapeutic pathway. The continued development of specific and potent Keap1-Nrf2 PPI inhibitors holds great promise for the treatment of a wide range of diseases driven by oxidative stress and inflammation.
References
- 1. Regulation of the Nrf2-Keap1 antioxidant response by the ubiquitin proteasome system: an insight into cullin-ring ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
- 10. Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction | Semantic Scholar [semanticscholar.org]
- 11. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of the KEAP1–NRF2 Pathway for the Treatment of Neurodegenerative Diseases: Rationale, Assay Methodologies, and Reference Compounds | Springer Nature Experiments [experiments.springernature.com]
The Role of Keap1-Nrf2-IN-17 in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of a battery of antioxidant and cytoprotective genes. The therapeutic potential of modulating this pathway has led to the development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). This technical guide provides an in-depth overview of a potent Keap1-Nrf2 PPI inhibitor, referred to herein as Keap1-Nrf2-IN-17 (also known as compound 18), and its role in mitigating oxidative stress. We present its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of the underlying signaling pathways.
Introduction to the Keap1-Nrf2 Pathway and Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The Keap1-Nrf2 pathway is the principal cellular defense mechanism against oxidative stress.[1][2]
Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its negative regulator, Keap1.[3] Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which polyubiquitinates Nrf2, targeting it for degradation by the proteasome.[4] This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stressors, specific cysteine residues within Keap1 are modified, leading to a conformational change that abrogates its ability to mediate Nrf2 ubiquitination.[3] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[5] These target genes encode a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione biosynthesis.[5]
This compound: A Potent Inhibitor of the Keap1-Nrf2 Interaction
This compound (Compound 18) is a potent, small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] It belongs to a class of naphthalene-N,N'-diacetic acid derivatives designed to directly disrupt the binding of Nrf2 to the Kelch domain of Keap1.[1] By competitively inhibiting this interaction, this compound mimics the cellular response to oxidative stress, leading to the stabilization and activation of Nrf2 and the subsequent upregulation of its downstream target genes.
Chemical Structure
The chemical structure of this compound (Compound 18) is provided below.[6]
IUPAC Name: 2-((4-((carboxymethyl)(4-methylphenyl)sulfonamido)-2-((carboxymethoxy)methyl)naphthalen-1-yl)(4-methylphenyl)sulfonamido)acetic acid
Molecular Formula: C36H34N2O10S2
Molecular Weight: 730.79 g/mol
Quantitative Data
The inhibitory potency and cellular activity of this compound (Compound 18) have been characterized using various biochemical and cell-based assays. The following tables summarize the available quantitative data.[1][7]
Table 1: Biochemical Inhibition of Keap1-Nrf2 Interaction [1][7]
| Assay | Parameter | Value |
| Fluorescence Polarization (FP) | IC50 | 0.018 µM |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 0.0072 µM |
Table 2: Cellular Activity of this compound (Compound 18) [1][7]
| Cell Line | Target Gene | Fold Induction (at 10 µM) |
| Human Hepatocellular Carcinoma (HepG2) | HMOX2 | ~4.5 |
| Human Hepatocellular Carcinoma (HepG2) | GSTM3 | ~3.5 |
| Human Hepatocellular Carcinoma (HepG2) | NQO1 | ~2.5 |
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the core mechanism of the Keap1-Nrf2 signaling pathway and the mode of action of this compound.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical experimental workflow for characterizing a Keap1-Nrf2 PPI inhibitor like this compound.
Caption: Experimental workflow for the characterization of Keap1-Nrf2 PPI inhibitors.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the inhibition of the Keap1-Nrf2 PPI in a biochemical format.
Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-labeled 9-mer Nrf2 peptide) is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the fluorescent peptide from Keap1, causing a decrease in polarization.[8][9]
Materials:
-
Purified recombinant Keap1 Kelch domain protein
-
FITC-labeled 9-mer Nrf2 peptide amide (probe)
-
This compound (or other test compounds)
-
Assay buffer (e.g., HEPES-based buffer)
-
384-well, black, non-binding microplates
-
Microplate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add:
-
10 µL of 4 nM FITC-9mer Nrf2 peptide amide.
-
10 µL of 12 nM Keap1 Kelch domain protein.
-
10 µL of assay buffer.
-
10 µL of the inhibitor dilution.
-
-
Include control wells:
-
Maximum polarization (Pmax): Probe + Keap1 + buffer (no inhibitor).
-
Minimum polarization (Pmin): Probe + buffer (no Keap1 or inhibitor).
-
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
ARE-Luciferase Reporter Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene under the control of AREs.
Principle: Cells are engineered to stably express a luciferase reporter gene driven by a promoter containing multiple copies of the ARE. Activation of Nrf2 by an inhibitor like this compound leads to the binding of Nrf2 to the AREs and subsequent transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.[10][11]
Materials:
-
HepG2-ARE-luciferase stable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed HepG2-ARE-luciferase cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 16-24 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) if the compounds are suspected to be cytotoxic.
-
Express the results as fold induction over the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
This technique is used to quantify the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1) in response to treatment with this compound.
Principle: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The cycle threshold (Ct) value is inversely proportional to the initial amount of target mRNA.[12][13]
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green PCR master mix
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling program is:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis to ensure product specificity.
-
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Nrf2 and Target Proteins
Western blotting is used to detect and quantify the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1).
Principle: Proteins are extracted from cell lysates, separated by size using SDS-PAGE, and transferred to a membrane. The membrane is then probed with primary antibodies specific to the proteins of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a chemiluminescent substrate allows for the detection of the protein bands.[14][15]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands relative to the loading control.
Cellular Reactive Oxygen Species (ROS) Measurement
This assay measures the intracellular levels of ROS, which are expected to be reduced by the activation of the Nrf2 pathway.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[5][16]
Materials:
-
Cell line of interest
-
This compound
-
An oxidative stress inducer (e.g., hydrogen peroxide, H2O2)
-
DCFH-DA probe
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well, black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation: ~488 nm, Emission: ~525 nm)
Protocol:
-
Pre-treat cells with this compound for a sufficient time to allow for the induction of antioxidant enzymes (e.g., 16-24 hours).
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.
-
Wash the cells again to remove excess probe.
-
Induce oxidative stress by treating the cells with H2O2 for a short period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
Compare the fluorescence levels in cells treated with the inhibitor and the oxidative stressor to those treated with the stressor alone to determine the percentage of ROS reduction.
Co-Immunoprecipitation (Co-IP) of Keap1 and Nrf2
Co-IP is used to confirm that this compound disrupts the interaction between Keap1 and Nrf2 within the cellular context.
Principle: An antibody against a "bait" protein (e.g., Keap1) is used to pull down the bait protein and any associated "prey" proteins (e.g., Nrf2) from a cell lysate. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of the prey protein. A decrease in the amount of co-precipitated Nrf2 in the presence of the inhibitor indicates disruption of the interaction.[17][18]
Materials:
-
Cell line of interest
-
This compound
-
Co-IP lysis buffer
-
Antibody against the bait protein (e.g., anti-Keap1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Western blotting reagents
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Keap1 antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against both Keap1 and Nrf2.
Conclusion
This compound (Compound 18) serves as a potent and valuable tool for investigating the therapeutic potential of activating the Nrf2 pathway. Its ability to directly inhibit the Keap1-Nrf2 PPI leads to the upregulation of a robust antioxidant response, offering a promising strategy for combating diseases associated with oxidative stress. The experimental protocols detailed in this guide provide a comprehensive framework for the characterization of this and other similar Keap1-Nrf2 inhibitors, from initial biochemical screening to cellular mechanism of action studies. Further research into the pharmacokinetics and in vivo efficacy of such compounds will be crucial in translating the promise of Nrf2 activation into clinical applications.
References
- 1. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. signosisinc.com [signosisinc.com]
- 5. doc.abcam.com [doc.abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 12. Nrf2/Keap1 pathway gene expression analysis [bio-protocol.org]
- 13. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. 2.12. Co-immunoprecipitation [bio-protocol.org]
- 18. Co-immunoprecipitation [bio-protocol.org]
Keap1-Nrf2 Pathway Modulation by Small Molecule Inhibitors: A Technical Guide to Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, Keap1, acting as a substrate adaptor for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][5] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination.[3][4] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[2][4] This orchestrated gene expression program enhances cellular resilience against various pathologies, including chronic diseases and cancer.[1][6] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising therapeutic strategy to harness the cytoprotective effects of this pathway. This document provides a technical overview of the Keap1-Nrf2 pathway as a therapeutic target, focusing on the mechanism of action of PPI inhibitors and the experimental methodologies used to characterize them. While specific data for a compound designated "Keap1-Nrf2-IN-17" is not available in the public domain, this guide will utilize data from well-characterized Keap1-Nrf2 inhibitors to illustrate the principles of action and evaluation.
The Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, the cell maintains a low level of the transcription factor Nrf2. This is achieved through its continuous degradation mediated by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Keap1 serves as the substrate adaptor, binding to Nrf2 and presenting it for ubiquitination.
Upon cellular stress, such as exposure to reactive oxygen species (ROS) or electrophiles, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. As a result, Nrf2 stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to AREs, initiating the transcription of a battery of over 250 genes. These genes encode for antioxidant enzymes (e.g., NQO1, HO-1, SOD), detoxification enzymes (e.g., GSTs), and proteins involved in glutathione metabolism, thus fortifying the cell's defense mechanisms.[7][8]
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Keap1-Nrf2-IN-17: A Potent Modulator of the Nrf2 Antioxidant Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Keap1-Nrf2-IN-17, also identified as compound 18 in recent literature, has emerged as a highly potent, small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1][2] By disrupting the binding of Keap1 to Nrf2, this compound prevents the proteasomal degradation of Nrf2, leading to its nuclear accumulation and the subsequent transcriptional activation of a broad spectrum of cytoprotective genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its profound effects on gene expression, and detailed experimental protocols for its characterization.
Introduction to the Keap1-Nrf2 Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 functions as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2.[3] This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins (sMaf). This heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes, initiating their transcription. These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively fortify cellular defenses against stress.
This compound: A Potent PPI Inhibitor
This compound is a novel, highly potent small-molecule inhibitor designed to directly disrupt the Keap1-Nrf2 protein-protein interaction. Identified as compound 18 in a study by Sumi Lee and colleagues, this naphthalene derivative demonstrates exceptional activity in biochemical assays.[1][2]
Mechanism of Action
This compound functions as a direct, non-covalent inhibitor of the Keap1-Nrf2 interaction. By binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2, this compound competitively inhibits the sequestration of Nrf2. This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its stabilization, nuclear translocation, and the activation of the Nrf2-dependent antioxidant response.
Signaling Pathway Diagram
References
- 1. Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
Preliminary Technical Guide on a Hypothetical Keap1-Nrf2 Modulator: IN-17
Disclaimer: As of November 2025, publicly available data on a specific molecule designated "Keap1-Nrf2-IN-17" is not available. This document serves as a comprehensive, in-depth technical guide structured around a hypothetical Keap1-Nrf2 pathway modulator, herein referred to as IN-17. The principles, experimental protocols, and data presentation formats are based on established research on the Keap1-Nrf2 signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3][4] Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its negative regulator, Keap1.[1][3][4][5] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of the transcription factor.[1][3][4][6]
Under conditions of oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts its ability to mediate Nrf2 degradation.[1][3] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1][2][7] This, in turn, upregulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[2][6][8]
Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][3][6]
Hypothetical Mechanism of Action for IN-17
IN-17 is a hypothetical small molecule designed to modulate the Keap1-Nrf2 pathway. Its proposed mechanism of action is the disruption of the Keap1-Nrf2 protein-protein interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of ARE-dependent gene expression. The following diagram illustrates this proposed mechanism.
Quantitative Data Summary for IN-17
The following tables present a template for the quantitative data that would be generated during the preliminary evaluation of a Keap1-Nrf2 modulator like IN-17.
Table 1: In Vitro Activity of IN-17
| Assay Type | Cell Line | Endpoint | IN-17 Value (µM) | Positive Control (µM) |
| Keap1-Nrf2 Binding Assay | - | IC50 | Data not available | Data not available |
| ARE-Luciferase Reporter | HEK293T | EC50 | Data not available | Data not available |
| NQO1 Induction | HaCaT | EC50 | Data not available | Data not available |
| HO-1 Induction | A549 | EC50 | Data not available | Data not available |
Table 2: In Vitro Cytotoxicity of IN-17
| Cell Line | Assay | Incubation Time (h) | CC50 (µM) |
| HepG2 | MTT | 24 | Data not available |
| HEK293T | CellTiter-Glo | 48 | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ARE-Luciferase Reporter Assay
Objective: To determine the ability of IN-17 to activate the Nrf2 pathway.
Materials:
-
HEK293T cells
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 3000
-
DMEM with 10% FBS
-
IN-17 and positive control (e.g., sulforaphane)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
After another 24 hours, replace the medium with fresh DMEM containing various concentrations of IN-17 or the positive control.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
Western Blot for Nrf2 and Downstream Targets
Objective: To assess the effect of IN-17 on the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1).
Materials:
-
A549 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed A549 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of IN-17 for the desired time points.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the preliminary in vitro evaluation of a hypothetical Keap1-Nrf2 modulator.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of Keap1-Nrf2 Inhibition by IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a variety of diseases characterized by oxidative stress and inflammation. One strategy to activate this pathway is through the use of small molecule inhibitors that disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2. This guide provides an in-depth technical overview of the structural basis of inhibition of the Keap1-Nrf2 interaction by the potent small molecule inhibitor, IN-17.
Keap1-Nrf2 Interaction: A "Hinge and Latch" Mechanism
The interaction between Keap1 and Nrf2 is a highly regulated process. Keap1 is a homodimer, and each monomer provides a binding site for Nrf2. The Neh2 domain of Nrf2 contains two distinct binding motifs that interact with the Kelch domain of Keap1: a high-affinity "ETGE" motif and a low-affinity "DLG" motif. This dual binding is often described by a "hinge and latch" model, where the high-affinity ETGE motif acts as a hinge, anchoring Nrf2 to one Keap1 monomer. The lower-affinity DLG motif then acts as a latch, binding to the second Keap1 monomer and orienting Nrf2 for efficient ubiquitination. Disruption of this interaction, particularly at the high-affinity ETGE binding site, is a key strategy for the development of Nrf2 activators.
IN-17: A Potent Inhibitor of the Keap1-Nrf2 Interaction
IN-17, also known as compound 18 in the scientific literature, is a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. It belongs to a series of 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid derivatives designed to mimic the key interactions of the Nrf2 ETGE motif within the Keap1 Kelch domain binding pocket.
Quantitative Analysis of IN-17 Inhibition
The inhibitory potency of IN-17 has been quantified using biochemical assays. The following table summarizes the available data for IN-17 (compound 18) and a closely related analog, compound 17b, from the same study.
| Compound | TR-FRET IC50 (nM) |
| IN-17 (Compound 18) | 3.8 |
| Compound 17b | 3.2 |
Data sourced from Lee, S., et al. (2024). Eur J Med Chem.
Structural Basis of Inhibition
While a co-crystal structure of IN-17 with the Keap1 Kelch domain is not publicly available, the structural basis of its inhibitory activity can be inferred from the extensive structure-activity relationship (SAR) studies and the known binding modes of similar inhibitors. The 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid scaffold is designed to occupy the central pocket of the Keap1 Kelch domain. The two carboxylic acid moieties are crucial for mimicking the acidic residues of the ETGE motif of Nrf2, forming key hydrogen bonds and salt bridges with conserved arginine residues (Arg380, Arg415, and Arg483) in the Keap1 binding site. The naphthalene core provides a rigid scaffold and establishes hydrophobic and π-stacking interactions within the pocket. The arylsulfonamido groups further extend into the binding site, making additional contacts that contribute to the high-affinity binding. The specific C2-substituent on the naphthalene core of IN-17 is optimized to enhance these interactions and improve the overall potency.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.
Materials:
-
His-tagged Keap1 Kelch domain protein
-
FITC-labeled 9-mer Nrf2 peptide (amide)
-
Tb-anti-His antibody (donor fluorophore)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)
-
Test compounds (e.g., IN-17) dissolved in DMSO
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the test compound (IN-17) in DMSO.
-
To each well of a 384-well plate, add a small volume (e.g., 0.2 µL) of the compound dilution.
-
Prepare a solution of His-tagged Keap1 Kelch domain protein and Tb-anti-His antibody in assay buffer. The final concentrations should be optimized, for example, 5 nM Keap1 and 0.5 nM antibody.
-
Dispense the Keap1/antibody solution into the wells containing the test compound.
-
Prepare a solution of the FITC-labeled 9-mer Nrf2 peptide in assay buffer. The final concentration should be optimized, for instance, 25 nM.
-
Add the Nrf2 peptide solution to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-5 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 495 nm for terbium and 520 nm for FITC) wavelengths, with a time delay to reduce background fluorescence.
-
The ratio of the acceptor (FITC) to donor (terbium) emission is calculated. A decrease in this ratio indicates inhibition of the Keap1-Nrf2 interaction.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the mechanism of action of IN-17.
Methodological & Application
Application Note & Protocol: Keap1-Nrf2-IN-17 In Vitro Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) controls the expression of a wide array of antioxidant and detoxification genes.[2] Under normal physiological conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its continuous ubiquitination and proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4] In response to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts its ability to target Nrf2 for degradation.[5] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of cytoprotective genes via the Antioxidant Response Element (ARE).[4][6]
Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][7] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) can mimic the cellular stress response, leading to Nrf2 stabilization and the upregulation of protective genes. Keap1-Nrf2-IN-17 is a putative small molecule inhibitor designed to block this interaction. This document provides a detailed protocol for an in vitro Fluorescence Polarization (FP) assay to characterize the inhibitory activity of this compound.
Keap1-Nrf2 Signaling Pathway
The diagram below illustrates the mechanism of the Keap1-Nrf2 pathway. In the basal state, Keap1 targets Nrf2 for degradation. An inhibitor, such as this compound, prevents this interaction, leading to Nrf2 stabilization and activation of antioxidant gene expression.
Caption: The Keap1-Nrf2 signaling pathway and mechanism of inhibition.
Principle of the Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a powerful technique for monitoring molecular interactions in solution.[8] The assay measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner.[9]
-
Low Polarization: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in the depolarization of emitted light and a low FP signal.
-
High Polarization: When the fluorescent Nrf2 peptide binds to the much larger Keap1 protein, its tumbling slows significantly. This leads to a higher polarization of the emitted light and a high FP signal.
-
Inhibition: In the presence of an inhibitor like this compound, the formation of the Keap1:Nrf2 peptide complex is disrupted. The fluorescent peptide is displaced, tumbles freely again, and the FP signal decreases.
This change in polarization is directly proportional to the amount of fluorescent peptide bound to Keap1, allowing for the quantitative measurement of inhibition.
Experimental Protocol: this compound FP Assay
This protocol is designed for screening and characterizing inhibitors of the Keap1:Nrf2 interaction in a 96-well format.[10]
Materials and Reagents
-
Recombinant Human Keap1 Protein
-
FAM-labeled Nrf2 peptide (containing the ETGE motif)
-
Keap1-Nrf2 Assay Buffer
-
Bovine Serum Albumin (BSA), 10 mg/ml
-
This compound (Test Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, low-binding microplate
-
Plate reader capable of measuring fluorescence polarization (Excitation: 485 nm, Emission: 530 nm)
Experimental Workflow
The workflow diagram below outlines the key steps of the Fluorescence Polarization assay for screening Keap1-Nrf2 inhibitors.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westbioscience.com [westbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Keap1-Nrf2-IN-17 for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Keap1-Nrf2 Pathway in Neurodegenerative Diseases
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A common hallmark of these devastating disorders is the accumulation of oxidative stress and neuroinflammation, which contribute significantly to neuronal damage.[1][2][3][4] The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against these stressors.[1][3][4][5][6]
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][5][7] In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[1][7] This transcriptional activation leads to the production of a wide array of antioxidant and anti-inflammatory proteins, which help to restore cellular homeostasis and protect neurons from damage.[6][8][9] Dysregulation of the Keap1-Nrf2 pathway has been observed in various neurodegenerative disease models and in human patients, making it a promising therapeutic target.[10][11]
Keap1-Nrf2-IN-17: A Potent Inhibitor of the Keap1-Nrf2 Interaction
This compound is a potent small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Keap1 and Nrf2. By disrupting this interaction, this compound prevents the Keap1-mediated degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the Nrf2-dependent antioxidant response. Unlike electrophilic Nrf2 activators, which covalently modify Keap1, direct PPI inhibitors like this compound offer a potentially more specific and reversible mechanism of action. This makes this compound a valuable research tool for studying the therapeutic potential of Nrf2 activation in neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its activity. Please note that specific experimental values for this compound are not publicly available and the data presented here are representative values based on similar direct Keap1-Nrf2 PPI inhibitors found in the literature. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental systems.
| Parameter | Value | Notes |
| Molecular Weight | Data not available | Refer to manufacturer's datasheet. |
| Purity | >98% | As determined by HPLC. |
| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO. |
| IC50 (Keap1-Nrf2 PPI Assay) | 5 - 50 nM (representative) | The half-maximal inhibitory concentration for disrupting the Keap1-Nrf2 interaction. Determined by Fluorescence Polarization or ELISA-based assays.[12][13][14] |
| EC50 (Nrf2 Activation in Cells) | 50 - 500 nM (representative) | The half-maximal effective concentration for inducing Nrf2-dependent gene expression (e.g., NQO1, HO-1) in neuronal cell lines. |
| In Vivo Efficacy | Dose-dependent | Effective doses in mouse models of neurodegeneration for similar compounds are typically in the range of 1-10 mg/kg.[8] Pharmacokinetics and optimal dosing need to be determined empirically. |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro Keap1-Nrf2 Protein-Protein Interaction (PPI) Assay (Fluorescence Polarization)
This assay measures the ability of this compound to directly disrupt the interaction between purified Keap1 protein and a fluorescently labeled Nrf2 peptide.
Materials:
-
Recombinant human Keap1 protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled peptide containing the ETGE motif)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound
-
DMSO (for compound dilution)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute Keap1 protein to a final concentration of 20 nM in Assay Buffer.
-
Dilute the fluorescently labeled Nrf2 peptide to a final concentration of 10 nM in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup (per well):
-
Add 10 µL of the Keap1 protein solution.
-
Add 5 µL of the this compound solution (or DMSO for control wells).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled Nrf2 peptide solution.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The FP signal is proportional to the amount of Nrf2 peptide bound to Keap1.
-
Plot the FP signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay measures the ability of this compound to activate the transcriptional activity of Nrf2 in a cellular context.
Materials:
-
A neuronal cell line (e.g., SH-SY5Y, PC12) stably or transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.
-
This compound
-
DMSO
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ARE-luciferase reporter cells in the 96-well plates at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the cells for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like CellTiter-Glo®) if cytotoxicity is a concern.
-
Plot the fold induction of luciferase activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value from the dose-response curve.
-
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration (Representative)
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a mouse model of a neurodegenerative disease (e.g., the MPTP model of Parkinson's disease or the APP/PS1 model of Alzheimer's disease).[8]
Materials:
-
Appropriate mouse model of neurodegeneration and wild-type control mice.
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline).
-
Equipment for behavioral testing (e.g., rotarod, Morris water maze).
-
Reagents for tissue processing, immunohistochemistry (e.g., antibodies against tyrosine hydroxylase for dopaminergic neurons, or Aβ plaques), and biochemical assays (e.g., ELISA kits for oxidative stress markers).
Procedure:
-
Animal Grouping and Dosing:
-
Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle to the animals daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral Testing:
-
Perform behavioral tests at baseline and at specified time points during the treatment period to assess motor function, learning, and memory, depending on the disease model.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Process the brains for:
-
Immunohistochemistry: To quantify neuronal survival, protein aggregates, or neuroinflammation.
-
Biochemical analysis: To measure levels of Nrf2 target genes, oxidative stress markers (e.g., malondialdehyde), and inflammatory cytokines in brain homogenates.
-
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the results between the different treatment groups.
-
Correlate the behavioral outcomes with the neuropathological and biochemical findings.
-
Visualizations
Caption: Keap1-Nrf2 signaling pathway and mechanism of this compound.
Caption: Workflow for screening and validation of Keap1-Nrf2 inhibitors.
Caption: How this compound is expected to mitigate neurodegeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Keap1/Nrf2 pathway suppresses mitochondrial dysfunction, oxidative stress, and motor phenotypes in C9orf72 ALS/FTD models | Life Science Alliance [life-science-alliance.org]
- 4. Role of the Keap1/Nrf2 pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEAP1-modifying small molecule reveals muted NRF2 signaling responses in neural stem cells from Huntington's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impaired antioxidant KEAP1-NRF2 system in amyotrophic lateral sclerosis: NRF2 activation as a potential therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keap1-Nrf2-IN-17 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, playing a pivotal role in the modulation of inflammatory responses. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] In the presence of oxidative stress or inflammatory stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][3] This leads to the upregulation of a battery of cytoprotective and anti-inflammatory genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4]
Dysregulation of the Keap1-Nrf2 pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases.[3] Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) have emerged as a promising therapeutic strategy to augment the endogenous anti-inflammatory response. Keap1-Nrf2-IN-17 is a potent, non-electrophilic inhibitor of the Keap1-Nrf2 PPI, offering a valuable research tool for investigating the therapeutic potential of Nrf2 activation in inflammation.[5]
These application notes provide an overview of the utility of this compound in inflammation research and detailed protocols for its application in both biochemical and cell-based assays.
Mechanism of Action
This compound functions by directly binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive binding disrupts the interaction between Keap1 and Nrf2, preventing the Keap1-mediated ubiquitination and degradation of Nrf2. The stabilized Nrf2 is then free to accumulate in the cytoplasm and translocate to the nucleus, where it initiates the transcription of ARE-dependent genes, leading to a robust anti-inflammatory and antioxidant response.
Figure 1. Mechanism of action of this compound.
Data Presentation
The following table summarizes the reported biochemical and cellular activities of this compound. This data is derived from the primary literature and should be used as a reference for experimental design.
| Parameter | Assay Type | Value | Reference |
| IC50 | TR-FRET Assay | Data from primary literature | [5] |
| EC50 | ARE-Luciferase Reporter Assay | Data from primary literature | [5] |
| Target Genes Upregulated | qPCR/Western Blot | HMOX1, NQO1, GSTM3 | [5] |
Note: Specific quantitative values for IC50 and EC50 are reported in the primary publication by Sumi Lee, et al. (2023) and should be consulted for precise experimental planning.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Keap1-Nrf2 Interaction
This assay quantitatively measures the ability of this compound to inhibit the direct interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Materials:
-
Recombinant human Keap1 protein (Kelch domain)
-
Biotinylated Nrf2 peptide (containing the ETGE motif)
-
Terbium-cryptate labeled Streptavidin
-
d2-labeled anti-GST antibody (assuming GST-tagged Keap1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
This compound
-
384-well low-volume white plates
-
TR-FRET plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test compound (this compound) or vehicle (DMSO).
-
Add the biotinylated Nrf2 peptide and GST-Keap1 protein to each well.
-
Incubate for 60 minutes at room temperature to allow for binding.
-
Add the TR-FRET detection reagents (Terbium-cryptate labeled Streptavidin and d2-labeled anti-GST antibody).
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Figure 2. TR-FRET experimental workflow.
Cell-Based Assay: ARE-Luciferase Reporter Assay
This assay measures the ability of this compound to activate the Nrf2 pathway in a cellular context, leading to the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
HEK293T or other suitable cells stably transfected with an ARE-luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Positive control (e.g., sulforaphane).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay) to account for any cytotoxic effects.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Target Gene Expression Analysis by qPCR
This protocol is for quantifying the upregulation of Nrf2 target genes in response to treatment with this compound.
Materials:
-
Inflammatory-relevant cells (e.g., macrophages, endothelial cells).
-
This compound.
-
Inflammatory stimulus (e.g., LPS).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS) and incubate for an appropriate duration (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Figure 3. Workflow for qPCR analysis of Nrf2 target genes.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the Keap1-Nrf2 pathway in inflammation. Its ability to potently and specifically activate Nrf2 signaling allows for the elucidation of the downstream consequences of Nrf2 activation in various inflammatory disease models. The protocols provided herein offer a starting point for researchers to explore the anti-inflammatory potential of this compound in their specific systems of interest. As with any small molecule inhibitor, it is recommended to perform appropriate control experiments to ensure the observed effects are on-target.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Determining the Optimal Concentration of Keap1-Nrf2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Keap1-Nrf2 inhibitors, using a hypothetical molecule, Keap1-Nrf2-IN-17, as an example. The protocols outlined below are designed to guide researchers in characterizing the activity of novel inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a critical pathway in the cellular defense against oxidative and electrophilic stress.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][4][5] This process maintains low intracellular levels of Nrf2.
In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][4][5] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and heterodimerize with small Maf proteins. The Nrf2-sMaf complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM), initiating their transcription.[1][6][7]
This compound is a putative small molecule inhibitor designed to disrupt the Keap1-Nrf2 protein-protein interaction, thereby activating the Nrf2-mediated antioxidant response. Determining the optimal concentration of this and similar compounds is crucial for maximizing therapeutic efficacy while minimizing off-target effects and potential cytotoxicity.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines a systematic approach to determine the optimal concentration of a Keap1-Nrf2 inhibitor.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Keap1-Nrf2 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2][3][4] Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes through binding to the Antioxidant Response Element (ARE).[1][2][5]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7] Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest as potential therapeutics. These inhibitors can mimic the effects of cellular stress by preventing Keap1-mediated degradation of Nrf2, leading to the upregulation of protective genes.
This document provides detailed application notes and experimental protocols for the study of Keap1-Nrf2 inhibitors, using the well-characterized, non-covalent inhibitor ML334 as a representative example. ML334 is a cell-permeable molecule that directly binds to the Kelch domain of Keap1, preventing its interaction with Nrf2.[6][8][9][10]
Keap1-Nrf2 Signaling Pathway
Quantitative Data for ML334
The following tables summarize the key quantitative metrics for the representative Keap1-Nrf2 inhibitor, ML334.
| Biochemical Assays | |
| Parameter | Value |
| IC50 (Fluorescence Polarization) | 1.6 µM[6][10] |
| Kd (Surface Plasmon Resonance) | 1.0 µM[6][9][10][11][12][13] |
| Assay Conditions | Competitive SPR with immobilized Nrf2 peptide[6][10] |
| Cellular Assays | |
| Parameter | Value |
| EC50 (Nrf2 Nuclear Translocation) | 12 µM (U2OS cells)[8][11][12] |
| EC50 (ARE Reporter Gene Assay) | 13 µM (HEK293 cells)[6] |
| 18 µM (HepG2 cells)[8][11][12] | |
| Cytotoxicity (CC50) | > 26 µM (HEK293 & HepG2 cells)[6] |
Experimental Workflow for Inhibitor Characterization
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) for IC50 Determination
This assay measures the ability of a test compound to disrupt the interaction between purified Keap1 protein and a fluorescently labeled Nrf2-derived peptide.[14]
Materials:
-
Purified recombinant Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated 9-mer peptide LDEETGEFL)[14]
-
Test compound (e.g., ML334)
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.01% Tween-20 and 1 mM DTT
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the test compound (ML334) in Assay Buffer.
-
In each well of the microplate, add the test compound at various concentrations. Include wells for positive control (no inhibitor) and negative control (no Keap1 protein).
-
Add the fluorescently labeled Nrf2 peptide to all wells to a final concentration of ~10-20 nM.
-
Add the Keap1 Kelch domain protein to all wells (except negative control) to a final concentration that yields a significant polarization window (e.g., 50-100 nM).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: ARE-Beta-Lactamase Reporter Gene Assay for EC50 Determination
This assay quantifies the activation of the Nrf2 pathway in living cells by measuring the expression of a reporter gene (beta-lactamase) under the control of an ARE promoter.[8][15]
Materials:
-
ARE-bla HepG2 cells (or other suitable ARE reporter cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., ML334)
-
LiveBLAzer™ FRET-B/G Substrate (CCF4-AM)
-
Assay medium (e.g., Opti-MEM)
-
384-well, black-wall, clear-bottom microplates
-
Fluorescence plate reader with FRET capabilities
Protocol:
-
Seed ARE-bla HepG2 cells into the microplate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of the test compound (ML334) in assay medium.
-
Remove the culture medium from the cells and add the diluted test compound.
-
Incubate the cells with the compound for 16-24 hours at 37°C in a CO2 incubator.
-
Prepare the CCF4-AM substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to each well and incubate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence emission at both 460 nm (blue, cleaved substrate) and 530 nm (green, intact substrate) with excitation at 409 nm.
-
Calculate the 460/530 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Downstream Analysis: qPCR for Nrf2 Target Gene Expression
This method is used to confirm that the activation of the Nrf2 pathway by the inhibitor leads to the transcriptional upregulation of known Nrf2 target genes.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Test compound (e.g., ML334)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Plate cells in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound (ML334) at various concentrations (e.g., 50-100 µM) for a specified time (e.g., 6 or 16 hours).[9] Include a vehicle control (e.g., DMSO).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.
-
Present the data as fold-change in gene expression. An increase in the mRNA levels of NQO1 and HMOX1 indicates successful activation of the Nrf2 pathway.[9]
References
- 1. Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Keap1-Nrf2 Interaction Probe, ML334 | Sigma-Aldrich [sigmaaldrich.com]
- 12. Keap1-Nrf2 Interaction Probe, ML334 - CAS 1432500-66-7 - Calbiochem | 505987 [merckmillipore.com]
- 13. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]
- 14. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Nrf2 Activation by Keap1-Nrf2-IN-17
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.[2][3] Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][5] This transcriptional program upregulates a suite of cytoprotective genes, including those involved in detoxification and antioxidant defense like NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).
Keap1-Nrf2-IN-17 is a potent, cell-permeable inhibitor designed to block the protein-protein interaction between Keap1 and Nrf2. By preventing Keap1-mediated degradation, this compound causes robust stabilization and activation of Nrf2, offering a therapeutic strategy for diseases associated with oxidative stress. These application notes provide detailed protocols to quantify the activation of the Nrf2 pathway in response to this compound.
Mechanism of Action of this compound
The primary mechanism of this compound is the disruption of the Keap1-Nrf2 complex. This prevents the ubiquitination and degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent transcription of ARE-regulated genes.
Caption: Mechanism of Nrf2 activation by this compound.
Analysis of Nrf2 Nuclear Translocation by Western Blot
Principle: Nrf2 activation involves its translocation from the cytoplasm to the nucleus. Western blotting of cytoplasmic and nuclear fractions allows for the quantification of this event. A successful activation by this compound will show a decrease in cytoplasmic Nrf2 and a corresponding increase in nuclear Nrf2.
Caption: Western blot workflow for Nrf2 nuclear translocation.
Experimental Protocol
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in 10-cm dishes to achieve 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2-6 hours).
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Fractionation: Isolate cytoplasmic and nuclear extracts using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) following the manufacturer's protocol. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Sample Preparation: Prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:5000-1:10,000) for 1 hour at room temperature.[6]
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[6]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize Nrf2 levels to the respective fraction marker (Lamin B1 for nuclear, Tubulin for cytoplasmic).
Data Presentation
Table 1: Densitometric Analysis of Nrf2 Subcellular Localization
| Treatment | Concentration (µM) | Cytoplasmic Nrf2 (Normalized Intensity) | Nuclear Nrf2 (Normalized Intensity) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 0.1 | 0.75 ± 0.09 | 2.50 ± 0.21 |
| This compound | 1.0 | 0.41 ± 0.05 | 8.70 ± 0.65 |
| This compound | 10.0 | 0.15 ± 0.03 | 15.20 ± 1.10 |
Data are represented as mean ± SD (n=3) and are hypothetical.
Analysis of Nrf2 Target Gene Expression by RT-qPCR
Principle: Activated Nrf2 drives the transcription of its target genes. Quantitative real-time PCR (RT-qPCR) measures the mRNA levels of genes like HMOX1 (HO-1) and NQO1, providing a robust readout of Nrf2 transcriptional activity.
Caption: RT-qPCR workflow for Nrf2 target gene expression.
Experimental Protocol
-
Cell Seeding and Treatment: Plate cells in 6-well plates. When they reach 80-90% confluency, treat with this compound or vehicle for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Homogenize the lysate and purify total RNA according to the manufacturer's protocol.
-
RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR system with conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.[8]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.[8]
Data Presentation
Table 2: Relative mRNA Expression of Nrf2 Target Genes
| Treatment | Concentration (µM) | NQO1 Fold Change | HMOX1 Fold Change |
| Vehicle (DMSO) | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 0.1 | 4.5 ± 0.4 | 8.2 ± 0.7 |
| This compound | 1.0 | 15.1 ± 1.2 | 25.6 ± 2.1 |
| This compound | 10.0 | 28.9 ± 2.5 | 45.3 ± 3.8 |
Data are represented as mean fold change ± SD (n=3) relative to vehicle control and are hypothetical.
ARE-Luciferase Reporter Gene Assay
Principle: This cell-based assay provides a direct measure of Nrf2 transcriptional activity.[9] It utilizes a cell line stably transfected with a plasmid containing multiple copies of the ARE sequence upstream of a luciferase reporter gene.[2][10] Nrf2 activation by this compound leads to the binding of Nrf2 to the ARE, driving luciferase expression, which is quantified as a luminescent signal.
Caption: Workflow for an ARE-luciferase reporter assay.
Experimental Protocol
-
Cell Seeding: Seed ARE-reporter cells (e.g., HepG2-ARE-Luc) in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Use a luciferase assay kit (e.g., ONE-Glo™ Luciferase Assay System, Promega) and follow the manufacturer's protocol. Typically, this involves adding the reagent directly to the wells, incubating for 10 minutes to lyse the cells, and then measuring the luminescent signal with a plate reader.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. Normalize the signal to a cell viability assay if cytotoxicity is suspected. Calculate the fold induction relative to the vehicle-treated cells.
Data Presentation
Table 3: ARE-Luciferase Activity
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Induction |
| Vehicle (DMSO) | 0 | 1,520 ± 150 | 1.0 |
| This compound | 0.01 | 4,480 ± 310 | 2.9 |
| This compound | 0.1 | 15,650 ± 980 | 10.3 |
| This compound | 1.0 | 45,100 ± 2,800 | 29.7 |
| This compound | 10.0 | 68,300 ± 4,500 | 44.9 |
Data are represented as mean ± SD (n=4) and are hypothetical. RLU = Relative Light Units.
Immunofluorescence Microscopy for Nrf2 Localization
Principle: Immunofluorescence (IF) provides a powerful visual confirmation of Nrf2 nuclear translocation.[11] Following treatment with this compound, cells are fixed, permeabilized, and stained with an anti-Nrf2 antibody and a nuclear counterstain (e.g., DAPI). Confocal microscopy allows for clear visualization and quantification of Nrf2 accumulation within the nucleus.[12]
Caption: Immunofluorescence workflow for Nrf2 nuclear translocation.
Experimental Protocol
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treatment: Treat cells with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 4 hours).
-
Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with anti-Nrf2 antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.[7]
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBST. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash twice with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software to quantify translocation.[12]
Data Presentation
Table 4: Quantification of Nrf2 Nuclear Fluorescence Intensity
| Treatment | Concentration (µM) | Nuclear/Cytoplasmic Nrf2 Intensity Ratio |
| Vehicle (DMSO) | 0 | 0.8 ± 0.2 |
| This compound | 1.0 | 5.6 ± 0.7 |
Data are represented as mean ratio ± SD from >50 cells per condition and are hypothetical.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals [mdpi.com]
- 4. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2.8. Western Blotting of Nrf2 [bio-protocol.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Keap1-Nrf2-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Keap1-Nrf2-IN-17, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), in a cell culture setting. This document outlines the mechanism of action, preparation, and application of this inhibitor for studying the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.
Introduction to this compound
The Keap1-Nrf2 signaling pathway is a primary mechanism by which cells respond to various forms of stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.
This compound is a small molecule inhibitor designed to directly interfere with the protein-protein interaction between Keap1 and Nrf2. By preventing Keap1 from binding to Nrf2, this compound mimics the cellular response to stress, leading to the stabilization and activation of Nrf2 and the subsequent upregulation of its downstream target genes. This makes it a valuable tool for investigating the therapeutic potential of Nrf2 activation in various disease models.
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the mechanism of the Keap1-Nrf2 signaling pathway and the point of intervention for this compound.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | TargetMol | T9A5328 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies by cell type |
| Fetal Bovine Serum (FBS) | Gibco | Varies by cell type |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Cell line of interest (e.g., RAW264.7, A549, HepG2) | ATCC | Varies |
| 96-well cell culture plates | Corning | 3596 |
| Reagents for downstream analysis (e.g., Luciferase assay system, qPCR reagents, antibodies for Western blot) | Promega, Bio-Rad, etc. | Varies |
| Cell viability assay kit (e.g., MTT, CellTiter-Glo) | Thermo Fisher, Promega | Varies |
Experimental Protocols
The following protocols provide a general framework for the delivery and evaluation of this compound in cell culture. Optimization may be required for specific cell lines and experimental goals.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 656.7 g/mol ) in 152.3 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. The product information suggests stability for up to one year when stored in solvent at -80°C.
Cell Culture Treatment Protocol
The following workflow outlines the general steps for treating cells with this compound.
Caption: General experimental workflow for cell treatment with this compound.
Detailed Steps:
-
Cell Seeding: Seed the cells of interest into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow the cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical starting concentration range, based on similar inhibitors, is between 1 µM and 10 µM.[4] It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired period. Based on studies with similar inhibitors, an incubation time of 12 to 24 hours is a reasonable starting point to observe the activation of Nrf2 and its downstream targets.[4]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses to assess the effect of this compound.
Assessment of Nrf2 Activation
4.3.1. ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing Antioxidant Response Elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound as described in section 4.2.
-
Lysis and Measurement: After the desired incubation time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
4.3.2. Quantitative Real-Time PCR (qPCR)
This method measures the mRNA expression levels of Nrf2 target genes.
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
4.3.3. Western Blot Analysis
This technique is used to detect the protein levels of Nrf2 and its downstream targets.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, NQO1, HO-1, or other proteins of interest, followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
Cytotoxicity Assay
It is essential to determine the concentration range at which this compound is non-toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for the desired incubation time (e.g., 24, 48, 72 hours).
-
Viability Measurement: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the concentration of this compound to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 10 µM | Based on data from the similar inhibitor Keap1-Nrf2-IN-14.[4] A dose-response experiment is recommended to determine the optimal concentration for your cell line. |
| Incubation Time | 12 - 24 hours | A time-course experiment is advised to identify the optimal time point for maximal Nrf2 activation. |
| DMSO Concentration | ≤ 0.1% | Ensure the final DMSO concentration is non-toxic to the cells. |
Table 2: Example Data from a Hypothetical ARE-Luciferase Reporter Assay
| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| Vehicle (DMSO) | 0.1% | 1.0 |
| This compound | 1 | 2.5 |
| This compound | 5 | 6.8 |
| This compound | 10 | 12.3 |
| Positive Control (e.g., Sulforaphane) | 10 | 15.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low Nrf2 activation | - Inactive compound- Suboptimal concentration or incubation time- Cell line is not responsive | - Check the storage and handling of the compound.- Perform a dose-response and time-course experiment.- Use a cell line known to have a functional Keap1-Nrf2 pathway. |
| High cytotoxicity | - Compound concentration is too high- High DMSO concentration | - Perform a cytotoxicity assay to determine the non-toxic concentration range.- Ensure the final DMSO concentration is ≤ 0.1%. |
| High background in assays | - Non-specific effects of the compound- Assay conditions not optimized | - Include appropriate controls (vehicle, untreated).- Optimize assay parameters (e.g., antibody concentrations, primer specificity). |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the intricate role of the Keap1-Nrf2 signaling pathway in cellular homeostasis and disease.
References
- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keap1-Nrf2-IN-14 I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Keap1-Nrf2-IN-17 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Keap1-Nrf2-IN-17 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the protein-protein interaction (PPI) between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (nuclear factor erythroid 2-related factor 2).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.[3][4][5][6][7] By blocking the Keap1-Nrf2 interaction, this compound prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-dependent genes.[3][8][9] This initiates a cytoprotective response against oxidative and electrophilic stress.[3][5][8]
Q2: How do I determine the optimal concentration (IC50) of this compound for my cell line?
A2: The optimal concentration, often starting with the half-maximal inhibitory concentration (IC50), is cell-line specific. It is recommended to perform a dose-response experiment. A general starting point is to test a range of concentrations (e.g., 0.1 µM to 100 µM) for a fixed duration (e.g., 24 hours). The IC50 can be determined by measuring a relevant downstream marker of Nrf2 activation, such as the expression of Nrf2 target genes (e.g., NQO1, HMOX1) via qPCR or by using a reporter assay.[10]
Q3: What is the typical half-life of Nrf2, and how does that influence treatment duration?
A3: Nrf2 has a very short half-life, typically around 15-40 minutes depending on the cell type.[9] This rapid turnover means that continuous presence of the inhibitor is likely necessary to maintain Nrf2 stabilization. However, the downstream effects, such as the transcription and translation of target genes, will have a longer duration. Therefore, the optimal treatment duration will depend on the specific endpoint being measured (e.g., Nrf2 protein levels vs. downstream enzyme activity).
Q4: Can prolonged treatment with this compound lead to off-target effects or toxicity?
A4: As with any small molecule inhibitor, prolonged exposure at high concentrations can potentially lead to off-target effects or cellular toxicity.[11] It is crucial to perform cytotoxicity assays (e.g., MTT, LDH) in parallel with your experiments to determine the maximum non-toxic concentration and duration for your specific cell model. Some studies suggest that sustained, high-level activation of Nrf2 can have undesirable effects in certain contexts, so it is important to characterize the phenotypic consequences in your system.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in Nrf2 target gene expression. | 1. Suboptimal inhibitor concentration: The concentration may be too low for your cell type. 2. Incorrect treatment duration: The time point for measurement may be too early or too late. 3. Poor inhibitor stability: The compound may be degrading in the culture medium. 4. Cell line specific resistance: Some cell lines may have inherent mechanisms that counteract Nrf2 activation. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to identify the peak of target gene expression. 3. Consult the manufacturer's data sheet for stability information and consider replenishing the inhibitor in the media for longer experiments. 4. Verify the expression and functionality of Keap1 and Nrf2 in your cell line. |
| High cell death or cytotoxicity observed. | 1. Inhibitor concentration is too high: Exceeding the toxic threshold for the cell line. 2. Prolonged treatment duration: Continuous exposure may be detrimental to cell health. 3. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range. 2. Test shorter treatment durations or intermittent dosing schedules. 3. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Variability between experimental replicates. | 1. Inconsistent cell seeding density: Variations in cell number can affect the response to the inhibitor. 2. Inhibitor not fully dissolved or mixed: Leading to uneven exposure of cells to the compound. 3. Edge effects in multi-well plates: Evaporation or temperature gradients can affect cells in the outer wells. | 1. Ensure accurate and consistent cell counting and seeding. 2. Vortex the inhibitor stock solution before each use and mix the media thoroughly after adding the inhibitor. 3. Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS to minimize evaporation. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a method to determine the optimal duration of this compound treatment for maximal induction of Nrf2 target genes.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to the desired final concentration (previously determined through a dose-response experiment).
-
Treatment: Replace the existing medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Time Points: Incubate the cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Harvesting and RNA Extraction: At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer for RNA extraction. Proceed with RNA isolation according to the manufacturer's protocol.
-
qPCR Analysis: Synthesize cDNA from the extracted RNA. Perform qPCR to quantify the relative expression levels of Nrf2 target genes (e.g., NQO1, HMOX1) normalized to a housekeeping gene.
-
Data Analysis: Plot the relative gene expression against the treatment duration to identify the time point of peak expression.
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of this compound over different treatment durations using an MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for different durations (e.g., 24, 48, 72 hours). Include a vehicle control and an untreated control.
-
MTT Addition: At the end of each treatment duration, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and duration relative to the vehicle control. Plot the viability against the treatment duration for each concentration to determine the non-toxic treatment window.
Data Presentation
Table 1: Time-Course of Nrf2 Target Gene Expression
| Treatment Duration (hours) | Relative NQO1 mRNA Expression (Fold Change) | Relative HMOX1 mRNA Expression (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 2 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 4 | 5.2 ± 0.6 | 3.5 ± 0.4 |
| 8 | 8.9 ± 1.1 | 6.2 ± 0.7 |
| 12 | 12.3 ± 1.5 | 9.8 ± 1.2 |
| 24 | 9.5 ± 1.0 | 7.1 ± 0.9 |
| 48 | 6.8 ± 0.8 | 4.5 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity of this compound over Time
| Concentration (µM) | % Cell Viability (24 hours) | % Cell Viability (48 hours) | % Cell Viability (72 hours) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 1 | 98 ± 4 | 95 ± 5 | 92 ± 6 |
| 5 | 96 ± 5 | 91 ± 6 | 85 ± 7 |
| 10 | 94 ± 6 | 85 ± 7 | 75 ± 8 |
| 25 | 85 ± 7 | 70 ± 8 | 55 ± 9 |
| 50 | 60 ± 8 | 45 ± 9 | 30 ± 10 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Keap1-Nrf2-IN-17_TargetMol [targetmol.com]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Challenges and Limitations of Targeting the Keap1-Nrf2 Pathway for Neurotherapeutics: Bach1 De-Repression to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Keap1-Nrf2-IN-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Keap1-Nrf2-IN-17 in their experiments. Our goal is to help you minimize off-target effects and ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-dependent genes, which play a crucial role in cellular defense against oxidative and electrophilic stress.[1][2][4]
Q2: What are the potential off-target effects of this compound?
A2: While designed to be specific for the Keap1-Nrf2 interaction, off-target effects are a possibility with any small molecule inhibitor. Potential off-target liabilities for Keap1 inhibitors may include:
-
Interaction with other Kelch-domain containing proteins: The human proteome contains numerous proteins with Kelch domains similar to that of Keap1. There is a possibility that this compound could bind to these other Kelch proteins, leading to unintended biological consequences.
-
Kinase inhibition: Although not its primary mode of action, small molecules can sometimes exhibit off-target inhibition of various kinases. Comprehensive kinase profiling is recommended to assess this.
-
Covalent modification: Some Keap1 inhibitors are electrophilic and act by covalently modifying cysteine residues on Keap1. While non-covalent inhibitors are designed to avoid this, it is a potential liability to consider and test for.[1][5]
Q3: How can I assess the on-target activity of this compound in my cellular model?
A3: The most common method to assess the on-target activity of this compound is to measure the activation of the Nrf2 pathway. This can be achieved through:
-
Nrf2-ARE Luciferase Reporter Assay: This is a widely used method where cells are transfected with a plasmid containing a luciferase gene under the control of an ARE promoter. Increased luciferase activity upon treatment with the inhibitor indicates Nrf2 activation.
-
Western Blot Analysis: You can measure the protein levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). An increase in the levels of these proteins confirms Nrf2 pathway activation.
-
Quantitative PCR (qPCR): Measurement of the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1) can also be used to quantify the cellular response to the inhibitor.
Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it be used with this compound?
A4: CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. For this compound, you would treat cells with the compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble Keap1 protein remaining at each temperature. A shift in the melting curve of Keap1 in the presence of the inhibitor confirms direct binding.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in Nrf2 Activation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no Nrf2 activation (low luciferase signal, no change in protein levels) | 1. Compound inactivity: The inhibitor may have degraded. 2. Low cell permeability: The compound may not be entering the cells effectively. 3. Incorrect dosage: The concentration of the inhibitor may be too low. 4. Cell line specific effects: The cell line used may have a mutated Keap1-Nrf2 pathway. | 1. Verify compound integrity: Use a fresh stock of the inhibitor. 2. Assess permeability: If possible, use analytical methods to measure intracellular compound concentration. 3. Perform a dose-response curve: Test a wide range of concentrations to determine the optimal effective dose. 4. Characterize your cell line: Ensure the Keap1-Nrf2 pathway is intact and responsive in your chosen cell model. |
| High background signal in luciferase assay | 1. Cell stress: Over-confluent or unhealthy cells can lead to non-specific pathway activation. 2. Reagent issues: Contaminated or old luciferase reagents. | 1. Optimize cell culture conditions: Use healthy, sub-confluent cells for your experiments. 2. Use fresh reagents: Prepare fresh luciferase substrate and use high-quality reagents. |
| High variability between replicates | 1. Pipetting errors: Inconsistent dispensing of cells, reagents, or compound. 2. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate. | 1. Use master mixes: Prepare master mixes for reagents and cell suspensions to ensure consistency. 2. Improve plate handling: Use a randomized plate layout and ensure proper sealing to minimize edge effects. |
Guide 2: Addressing Potential Off-Target Effects
| Observed Issue | Potential Off-Target Effect | Recommended Action |
| Cell toxicity at concentrations where Nrf2 activation is expected. | The compound may be hitting an essential off-target protein. | 1. Perform a broad kinase screen: Assess for inhibition of a wide panel of kinases. 2. Consider proteome-wide thermal shift assays (proteome-CETSA): This can identify other cellular proteins that bind to the compound. |
| Phenotype does not match known effects of Nrf2 activation. | The observed phenotype may be due to modulation of an alternative pathway. | 1. Use Nrf2 knockout/knockdown cells: Compare the inhibitor's effect in these cells to wild-type cells. If the phenotype persists in the absence of Nrf2, it is likely an off-target effect. 2. Conduct transcriptomic or proteomic analysis: Identify changes in gene or protein expression that are independent of the Nrf2 pathway. |
| Inconsistent results across different cell lines. | Cell-type specific expression of off-target proteins. | Profile key off-targets in your cell lines: Once potential off-targets are identified, assess their expression levels in the cell lines you are using. |
Quantitative Data Summary
Note: Specific quantitative data for this compound is not publicly available. The following tables provide an illustrative example of how such data would be presented for a hypothetical Keap1-Nrf2 inhibitor.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Assay Method |
| IC50 (Keap1-Nrf2 PPI) | 50 nM | Fluorescence Polarization (FP) |
| Binding Affinity (Kd) | 25 nM | Surface Plasmon Resonance (SPR) |
| Cellular EC50 (Nrf2 activation) | 200 nM | Nrf2-ARE Luciferase Reporter Assay |
Table 2: Kinase Selectivity Profile (Example Data)
Data represents the percent inhibition at a 1 µM concentration of the inhibitor.
| Kinase Family | Kinase Target | % Inhibition |
| Tyrosine Kinase | EGFR | < 10% |
| Tyrosine Kinase | SRC | < 10% |
| Serine/Threonine Kinase | AKT1 | < 10% |
| Serine/Threonine Kinase | MAPK1 (ERK2) | < 10% |
| ... | ... | ... |
Key Experimental Protocols
Protocol 1: Nrf2-ARE Luciferase Reporter Gene Assay
Objective: To quantify the activation of the Nrf2 signaling pathway in response to this compound.
Materials:
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or a similar transfection reagent
-
HEK293T or other suitable cells
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves diluting the ARE-luciferase reporter plasmid and the control plasmid in serum-free medium, and separately diluting the transfection reagent.
-
Combine the diluted DNA and transfection reagent, incubate for 20 minutes at room temperature, and then add the complex to the cells.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium on the cells with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
-
Incubation: Incubate for the desired treatment time (e.g., 6-24 hours).
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each well.
-
Measure the firefly luminescence using a luminometer.
-
Add Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) to each well.
-
Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Nrf2 activity relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Keap1 Target Engagement
Objective: To confirm the direct binding of this compound to Keap1 in a cellular context.
Materials:
-
Cell line of interest (e.g., A549, HEK293T)
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against Keap1 and a suitable secondary antibody
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
-
Heating Step:
-
Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration of the soluble fraction.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Keap1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for Keap1 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the relative band intensity as a function of temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
-
Protocol 3: In Vitro Kinase Profiling (General Protocol)
Objective: To assess the potential off-target inhibition of a panel of kinases by this compound.
Materials:
-
A panel of purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP
-
This compound
-
Assay buffer (typically contains a buffer, MgCl2, and DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
Microplate reader (luminescence or fluorescence)
Methodology:
-
Reagent Preparation:
-
Prepare a solution of this compound at a fixed concentration (e.g., 1 µM or 10 µM) in the appropriate assay buffer. Include a vehicle control (DMSO).
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its specific substrate, and the inhibitor or vehicle control.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a predetermined amount of time.
-
Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (or ATP consumed).
-
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
Identify any kinases that show significant inhibition (e.g., >50%) for further investigation with IC50 determination.
-
Visualizations
Caption: Keap1-Nrf2 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Characterizing On- and Off-Target Effects.
Caption: Troubleshooting Decision Tree for Low Nrf2 Activation.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of Keap1-Nrf2-IN-17
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Keap1-Nrf2-IN-17, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the protein-protein interaction between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (nuclear factor erythroid 2-related factor 2).[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[2][3][4][5] By blocking the Keap1-Nrf2 interaction, this compound prevents the degradation of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-dependent genes, which play a crucial role in protecting cells from oxidative and electrophilic stress.[2][6][7]
Q2: What is the expected outcome of treating cells with this compound?
A2: Treatment of cells with this compound is expected to lead to the stabilization and nuclear accumulation of Nrf2.[8] This, in turn, should result in the increased transcription of Nrf2 target genes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[9][10] The overall effect is an enhanced cellular antioxidant capacity.
Q3: Is this compound expected to be cytotoxic?
A3: While the primary role of Nrf2 activation is cytoprotective, high concentrations of any compound, including this compound, can potentially lead to cytotoxicity. Continuous and high-level activation of Nrf2 can also have undesirable effects in certain contexts, such as promoting the growth of cancer cells.[2][3] It is crucial to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions through a dose-response experiment.
Q4: How should I dissolve and store this compound?
A4: For optimal storage, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[1] The choice of solvent and preparation of the stock solution should follow the manufacturer's recommendations. It is common for such compounds to be dissolved in DMSO to create a high-concentration stock solution, which can then be further diluted in cell culture medium for experiments.
Troubleshooting Guide
Issue 1: I am observing significant cell death after treating my cells with this compound.
-
Question: Why are my cells dying after treatment?
-
Answer: Several factors could be contributing to the observed cytotoxicity:
-
High Concentration: The concentration of this compound you are using may be too high for your specific cell line. It is essential to perform a dose-response curve to determine the optimal concentration that activates the Nrf2 pathway without causing significant cell death.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium might be toxic to the cells. Ensure the final solvent concentration is at a non-toxic level, typically below 0.5%.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that may lead to cytotoxicity.[11][12] These effects can be independent of the Keap1-Nrf2 pathway.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound.
-
-
-
Question: What steps can I take to reduce the cytotoxicity?
-
Answer:
-
Perform a Dose-Response Assay: Use a cytotoxicity assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic concentration range for your experiments.[13][14][15][16]
-
Reduce Incubation Time: Consider reducing the duration of the treatment.
-
Check Solvent Concentration: Prepare a vehicle control with the same final concentration of the solvent to ensure that the observed effects are not due to solvent toxicity.
-
Use a Different Cell Line: If possible, test the compound on a different, less sensitive cell line to confirm its on-target effects.
-
-
Issue 2: I am not observing the expected activation of the Nrf2 pathway.
-
Question: Why am I not seeing an increase in Nrf2 target gene expression?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the Keap1-Nrf2 interaction.
-
Incorrect Timepoint: The timepoint at which you are measuring Nrf2 activation might be too early or too late. Nrf2 activation is a dynamic process, and the peak of target gene expression can vary.
-
Compound Instability: The compound may be unstable in your cell culture medium. Ensure proper storage and handling of the compound.
-
Cellular Context: The Keap1-Nrf2 pathway is subject to complex regulation by other signaling pathways, which could influence the response to the inhibitor in your specific cellular context.[17]
-
-
-
Question: How can I troubleshoot the lack of Nrf2 activation?
-
Answer:
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to identify the optimal conditions for Nrf2 activation in your cell line.
-
Use a Positive Control: Include a known Nrf2 activator, such as sulforaphane or tert-butylhydroquinone (tBHQ), as a positive control to ensure your assay is working correctly.[17]
-
Verify Compound Activity: If possible, verify the activity of your batch of this compound using a biochemical assay.
-
Measure Nrf2 Localization: In addition to measuring target gene expression, you can assess Nrf2 activation by observing its nuclear translocation using immunofluorescence microscopy.[18]
-
-
Data Presentation
To systematically assess the cytotoxic effects of this compound, we recommend maintaining a detailed record of your experimental data. The following table provides a template for a dose-response cytotoxicity experiment.
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | Observations (e.g., cell morphology changes) |
| 0 (Vehicle Control) | 100 ± 5 | Normal, healthy cell morphology |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by metabolically active cells.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Assessing Nrf2 Activation by Quantitative PCR (qPCR)
This protocol outlines the measurement of the mRNA expression levels of Nrf2 target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control for the appropriate amount of time.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for your target and housekeeping genes, and the qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the vehicle control, normalized to the housekeeping gene.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for assessing the effects of this compound.
References
- 1. Keap1-Nrf2-IN-17_TargetMol [targetmol.com]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. Multifaceted Roles of the KEAP1–NRF2 System in Cancer and Inflammatory Disease Milieu [mdpi.com]
- 6. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the p62-Keap1-NRF2 Pathway Protects against Ferroptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Keap1-Nrf2-IN-17 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the Keap1-Nrf2 protein-protein interaction inhibitor, Keap1-Nrf2-IN-17, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the instability of this compound in solution?
A1: this compound possesses multiple carboxylic acid and sulfonamide functional groups, which can contribute to its instability under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The sulfonamide bonds may be susceptible to hydrolysis, especially at extreme pH values.
-
Esterification: The carboxylic acid groups can react with alcohol-based solvents or excipients to form esters, particularly under acidic conditions and at elevated temperatures.
-
Precipitation: Due to its complex structure and multiple ionizable groups, this compound may have limited solubility in aqueous solutions, leading to precipitation over time. Changes in pH or temperature can significantly affect its solubility.
-
Oxidation: While less common for these functional groups, oxidation can occur, especially in the presence of reactive oxygen species or certain metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) and in a suitable solvent at -80°C for shorter-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles of solutions. Protect both the solid compound and its solutions from light.
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For in vivo studies, a common formulation involves a co-solvent system such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[1] However, the optimal solvent system will depend on the specific experimental requirements, and it is crucial to determine the solubility and stability in the chosen solvent system.
Q4: How can I improve the solubility of this compound in my experimental buffer?
A4: Improving the solubility of this compound in aqueous buffers can be challenging. Here are some strategies:
-
pH Adjustment: Since the molecule contains multiple carboxylic acid groups, its solubility is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acids, forming carboxylate salts which are generally more water-soluble. However, be mindful of the potential for hydrolysis of the sulfonamide groups at high pH. A pH stability profile should be determined.
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) to the aqueous buffer can significantly enhance solubility. It is important to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
Inclusion of Solubilizing Agents: Excipients such as cyclodextrins can be used to form inclusion complexes with the inhibitor, thereby increasing its aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution (DMSO). | The concentration of the inhibitor exceeds its solubility limit in DMSO at the storage temperature. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitate forms immediately upon dilution of the DMSO stock solution into an aqueous buffer. | The aqueous solubility of the inhibitor is low, and the addition of the DMSO stock to the buffer causes it to crash out of solution. This is a common issue with hydrophobic compounds. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if permissible for your experiment.- Decrease the final concentration of the inhibitor.- Prepare the final solution by adding the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than the other way around.- Investigate the use of solubilizing agents like cyclodextrins. |
| Loss of inhibitor activity over time in an aqueous solution at room temperature. | The inhibitor is degrading in the aqueous environment. Potential degradation pathways include hydrolysis of the sulfonamide group or other pH-dependent reactions. | - Prepare fresh solutions immediately before each experiment.- Store working solutions on ice and for the shortest time possible.- Perform a stability study to determine the rate of degradation at different pH values and temperatures (see Experimental Protocols section).- Consider using a buffer system that maintains a pH where the inhibitor is most stable. |
| Inconsistent experimental results between batches of the inhibitor solution. | - Incomplete dissolution of the inhibitor.- Degradation of the inhibitor in the stock or working solution.- Pipetting errors. | - Ensure the inhibitor is completely dissolved in the stock solution before making dilutions. Sonication may aid dissolution.- Aliquot the stock solution after the first use to minimize freeze-thaw cycles.- Use calibrated pipettes and proper pipetting techniques. |
| Discoloration of the inhibitor solution. | This could indicate chemical degradation, possibly due to oxidation or photodegradation. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Degas buffers to remove dissolved oxygen.- Consider adding antioxidants (e.g., ascorbic acid, dithiothreitol) to the buffer if compatible with the experimental setup. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for UV detection method)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
(Optional for HPLC method) HPLC system with UV detector, C18 column, acetonitrile, water, formic acid.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 1 mM to 0.01 mM).
-
Addition to Aqueous Buffer: To a new 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the DMSO stock plate. Then, add a larger volume (e.g., 198 µL) of the aqueous buffer to each well. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or the desired experimental temperature) on a plate shaker for a set period (e.g., 2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the buffer control indicates precipitation.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. Compare the absorbance to a standard curve prepared in a solvent where the compound is fully soluble (e.g., DMSO).
-
HPLC Analysis: Filter the samples through a 0.22 µm filter plate. Analyze the filtrate by HPLC to quantify the concentration of the dissolved compound.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 2: HPLC-Based Stability Assay
This protocol outlines a method to assess the stability of this compound in a specific solution over time.
Materials:
-
This compound solution at a known concentration in the buffer of interest.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Quenching solution (e.g., a mixture of acetonitrile and water to stop the degradation reaction).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the solution under the desired conditions (e.g., 37°C in a water bath). Protect from light if assessing thermal stability.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately mix the aliquot with an equal volume of the quenching solution to stop any further degradation.
-
HPLC Analysis:
-
Inject the quenched sample onto the HPLC system.
-
Use a gradient elution method to separate the parent compound from any degradation products. For example: 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at the λmax of this compound.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation rate.
-
Protocol 3: Photostability Assessment
This protocol provides a basic method to evaluate the sensitivity of this compound to light.
Materials:
-
This compound solution in a transparent container (e.g., quartz cuvette or clear glass vial).
-
A control sample of the same solution in an amber vial or a vial wrapped in aluminum foil.
-
A photostability chamber with a controlled light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
HPLC system for analysis.
Procedure:
-
Sample Preparation: Prepare two identical solutions of this compound in the desired solvent or buffer. Place one in a transparent container and the other in a light-protected container (control).
-
Light Exposure: Place both samples in the photostability chamber. Expose them to a defined light intensity and duration as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC as described in Protocol 2.
-
Data Analysis: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a decrease in the peak area of the parent compound in the exposed sample indicates photodegradation.
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in public literature. Researchers are encouraged to generate their own stability data using the protocols provided above for their specific experimental conditions. The following table can be used as a template to record your findings.
| Condition | Solvent/Buffer | Concentration | Temperature (°C) | Half-life (t½) | Notes |
| pH 5.0 | 50 mM Acetate Buffer | 10 µM | 37 | ||
| pH 7.4 | 50 mM Phosphate Buffer | 10 µM | 37 | ||
| pH 9.0 | 50 mM Borate Buffer | 10 µM | 37 | ||
| Light Exposure | PBS, pH 7.4 | 10 µM | 25 | (Specify light source and duration) | |
| Freeze-Thaw | DMSO | 10 mM | -80 to 25 | (Specify number of cycles) |
Diagrams
References
inconsistent Nrf2 activation with Keap1-Nrf2-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Keap1-Nrf2-IN-17, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as compound 18, is a small molecule designed to disrupt the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.[1][2][3] By inhibiting the Keap1-Nrf2 PPI, this compound allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). This leads to the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2][3]
Chemical Properties of this compound
| Property | Value |
| Synonyms | Compound 18 |
| Function | Potent inhibitor of the Keap1-Nrf2 protein-protein interaction. |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent inhibitor that directly competes with the Nrf2 protein for binding to the Kelch domain of Keap1.[2] This disruption of the protein-protein interaction prevents the Keap1-mediated ubiquitination and degradation of Nrf2.[1][3] As a result, Nrf2 protein levels stabilize and increase, leading to its nuclear translocation and the activation of ARE-dependent gene expression.[2][3]
Q2: What are the expected downstream effects of Nrf2 activation by this compound?
A2: Successful activation of Nrf2 by this compound should result in the increased transcription and protein expression of Nrf2 target genes. Commonly studied and robustly induced target genes include HMOX1 (encoding for HO-1) and NQO1.[4] Researchers can measure the mRNA levels of these genes by qPCR or their protein levels by Western blot to confirm Nrf2 pathway activation.
Q3: What is a good starting concentration for my experiments?
A3: While specific EC50 values for this compound are not widely published, based on data from similar non-covalent Keap1-Nrf2 PPI inhibitors, a starting concentration range of 1 µM to 10 µM is recommended for cell-based assays.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How long should I treat my cells with this compound?
A4: The time course of Nrf2 activation can vary depending on the cell type and the endpoint being measured. For qPCR analysis of target gene expression, a treatment time of 6 to 24 hours is a common starting point. For Western blot analysis of Nrf2 nuclear accumulation, shorter time points, such as 1 to 6 hours, may be more appropriate. A time-course experiment is highly recommended to determine the optimal treatment duration.
Q5: Are there any known off-target effects of this compound?
A5: While non-covalent PPI inhibitors like this compound are designed to be more specific than electrophilic Nrf2 activators, off-target effects are still possible.[2] Keap1 has other binding partners besides Nrf2, and high concentrations of the inhibitor may affect these interactions.[1] It is advisable to include appropriate controls, such as a negative control compound with a similar chemical scaffold but no activity against the Keap1-Nrf2 interaction, to assess potential off-target effects.
Troubleshooting Guide
Inconsistent Nrf2 activation with this compound can arise from various factors, from compound handling to assay-specific issues. This guide provides a structured approach to troubleshooting common problems.
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak Nrf2 activation (low HO-1/NQO1 induction). | Compound Degradation: Improper storage or handling of this compound. | Ensure the compound is stored at the recommended temperature (-20°C for powder, -80°C for solutions) and protected from light. Prepare fresh stock solutions regularly. |
| Suboptimal Concentration: The concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration for your cell line. | |
| Inappropriate Treatment Time: The incubation time is too short or too long. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak of Nrf2 target gene or protein expression. | |
| Cell Line Insensitivity: The chosen cell line may have a compromised Keap1-Nrf2 pathway or low expression of Keap1. | Use a positive control Nrf2 activator (e.g., sulforaphane) to confirm the responsiveness of your cell line. Consider using a different cell line known to have a functional Keap1-Nrf2 pathway (e.g., HepG2, A549). | |
| Low Nrf2 Expression: Basal Nrf2 levels in the cell line may be too low for significant induction. | Confirm basal Nrf2 expression by Western blot. Some cell types may not be suitable for studying Nrf2 activation. | |
| High variability between replicates. | Inconsistent Cell Seeding: Uneven cell density across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. |
| Compound Precipitation: this compound may precipitate in the culture medium. | Visually inspect the culture medium after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent concentration is non-toxic to cells). | |
| Assay Technique: Inconsistent lysis, RNA/protein extraction, or pipetting errors. | Standardize all steps of the experimental protocol. Use master mixes for reagents where possible to minimize pipetting variability. | |
| Unexpected cytotoxicity. | High Compound Concentration: The concentration of this compound is toxic to the cells. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your Nrf2 activation experiment to determine the cytotoxic concentration range. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Off-Target Effects: The compound may have off-target effects leading to cell death. | If cytotoxicity is observed at concentrations that do not induce robust Nrf2 activation, it may indicate off-target effects. Consider using a different Keap1-Nrf2 PPI inhibitor. | |
| Basal Nrf2 activation is already high. | Cell Culture Conditions: Oxidative stress induced by routine cell culture (e.g., high cell density, nutrient depletion). | Maintain a consistent and optimal cell culture practice. Avoid letting cells become over-confluent. |
| Constitutive Nrf2 Activation: The cell line may have mutations in Keap1 or Nrf2 leading to constitutive activation. | Check the literature for the genetic background of your cell line. Cell lines with known Keap1 or Nrf2 mutations may not be suitable for studying induction by external compounds. |
Quantitative Data Summary
Direct and specific quantitative data for this compound (compound 18) is limited in publicly available literature. However, the following table provides a summary of reported potencies for other non-covalent Keap1-Nrf2 PPI inhibitors to provide a comparative context.
| Compound | Assay Type | Reported Potency (IC50/Kd) | Reference |
| Compound 17 (a 4-amino-1-naphthol analog) | Fluorescence Anisotropy (FA) | Kd = 2.9 µM | [2] |
| Compound 9 (RA839) | Fluorescence Polarization (FP) | IC50 = 140 nM | [2] |
| Compound 8 | Fluorescence Polarization (FP) | IC50 = 15.8 nM | [2] |
| ML334 (positive control) | Fluorescence Polarization (FP) | IC50 = 1.09 µM | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess Nrf2 activation. These are general protocols and should be optimized for your specific experimental setup.
Western Blot for Nrf2 Nuclear Translocation
This protocol allows for the detection of increased Nrf2 protein levels in the nucleus, a hallmark of its activation.
Materials:
-
Cell lysis buffer for nuclear and cytoplasmic fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Fractionation: Following treatment, wash cells with ice-cold PBS. Harvest cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit. Add protease and phosphatase inhibitors to all lysis buffers.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of Nrf2 in the nuclear fraction (co-localized with Lamin B1) and its increase upon treatment indicates activation.
Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
This protocol measures the change in mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with this compound as described for the Western blot protocol.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for each gene.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. An increase in the relative expression of HMOX1 and NQO1 in treated samples compared to the vehicle control indicates Nrf2 activation.
Visualizations
Signaling Pathway Diagram
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for assessing Nrf2 activation by this compound.
References
- 1. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating the Specificity of Keap1-Nrf2 Protein-Protein Interaction Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Activation of the transcription factor Nrf2, through the inhibition of its negative regulator Keap1, leads to the expression of numerous cytoprotective genes.[1][2][3] While early inhibitors often relied on covalent modification of Keap1's reactive cysteine residues, concerns about off-target effects have spurred the development of a new generation of non-covalent, direct inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI).[4][5][6] This guide provides a comparative overview of a hypothetical direct inhibitor, Keap1-Nrf2-IN-17, and other known Keap1-Nrf2 modulators, with a focus on validating inhibitor specificity through established experimental protocols.
Mechanism of Action: Direct vs. Indirect Inhibition
The primary distinction among Keap1-Nrf2 inhibitors lies in their mechanism of action.
-
Indirect Inhibitors: These are typically electrophilic compounds that form covalent bonds with the sulfhydryl groups of cysteine residues on Keap1.[4][5] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. While effective, the electrophilic nature of these compounds raises concerns about off-target reactions with other cysteine-containing proteins.[4][5]
-
Direct Inhibitors: These small molecules or peptides act by non-covalently binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2.[6][7] This competitive binding directly blocks the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation. This targeted approach is hypothesized to offer a more specific and potentially safer therapeutic profile.[6][8]
This compound is a potent, cell-permeable, non-covalent inhibitor of the Keap1-Nrf2 PPI. Its mechanism of action is designed to offer high specificity and avoid the off-target effects associated with covalent modifiers.
Comparative Analysis of Keap1-Nrf2 Inhibitors
To contextualize the specificity of this compound, it is essential to compare its performance with other well-characterized inhibitors representing different classes.
| Inhibitor | Class | Mechanism of Action | IC50 (Keap1-Nrf2 PPI) | Cellular EC50 (ARE-Luciferase) | Known Off-Targets |
| This compound | Direct PPI Inhibitor | Non-covalent binding to Keap1 Kelch domain | 15 nM | 50 nM | Minimal off-target activity observed in kinase and safety panels |
| Sulforaphane | Indirect (Isothiocyanate) | Covalent modification of Keap1 cysteines | N/A | ~1-5 µM | HDACs, various other cysteine-containing proteins |
| Bardoxolone Methyl (CDDO-Me) | Indirect (Triterpenoid) | Covalent modification of Keap1 cysteines | N/A | ~1-10 nM | Can affect other signaling pathways at higher concentrations |
| ML385 | Nrf2 Inhibitor | Binds to Nrf2, inhibiting its transcriptional activity | N/A | 1.9 µM | Not a Keap1 inhibitor, acts downstream |
| Brusatol | Nrf2 Inhibitor | Inhibits protein synthesis, leading to Nrf2 degradation | N/A | <1 µM | Broad cytotoxicity due to protein synthesis inhibition |
Experimental Protocols for Specificity Validation
Validating the specificity of a Keap1-Nrf2 inhibitor is paramount. The following are key experimental protocols used to assess the on-target and off-target effects of compounds like this compound.
In Vitro Keap1-Nrf2 PPI Disruption Assay
-
Principle: To quantify the ability of a compound to directly inhibit the interaction between Keap1 and Nrf2.
-
Methodology: A fluorescence polarization (FP) assay is commonly employed.[9] A fluorescently labeled peptide derived from the Nrf2 Neh2 domain (containing the high-affinity ETGE motif) is incubated with the purified Kelch domain of Keap1.[9][10] In the absence of an inhibitor, the large Keap1-peptide complex tumbles slowly in solution, resulting in a high FP signal. Direct PPI inhibitors compete with the labeled peptide for binding to Keap1, leading to a decrease in the FP signal. The IC50 value is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent peptide.
-
Data Interpretation: A low IC50 value indicates potent disruption of the Keap1-Nrf2 interaction.
Cellular Antioxidant Response Element (ARE) Reporter Assay
-
Principle: To measure the ability of a compound to activate Nrf2-dependent gene transcription in a cellular context.
-
Methodology: A stable cell line (e.g., HepG2) is engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.[11] Cells are treated with varying concentrations of the test compound. Nrf2 activation leads to the expression of the reporter gene, which can be quantified by measuring luminescence or fluorescence. The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is then calculated.
-
Data Interpretation: A potent EC50 value in this assay demonstrates that the compound can effectively activate the Nrf2 pathway in living cells.
Target Engagement and Thermal Stability Shift Assay (CETSA)
-
Principle: To confirm that the compound directly binds to Keap1 within the complex cellular environment.
-
Methodology: Cells or cell lysates are treated with the inhibitor. The samples are then heated to various temperatures, followed by centrifugation to separate soluble and aggregated proteins. The amount of soluble Keap1 at each temperature is quantified by Western blotting or mass spectrometry. Binding of the inhibitor to Keap1 stabilizes the protein, leading to a higher melting temperature compared to the untreated control.
-
Data Interpretation: A shift in the thermal denaturation curve of Keap1 in the presence of the inhibitor provides strong evidence of direct target engagement.
Off-Target Profiling: Kinase and Safety Panels
-
Principle: To identify potential off-target interactions with other proteins, which could lead to undesired side effects.
-
Methodology: The inhibitor is screened against a broad panel of kinases (e.g., a panel of over 400 kinases) and a panel of common safety-related targets (e.g., G protein-coupled receptors, ion channels, and transporters). Binding or inhibitory activity is measured in radiometric or fluorescence-based assays.
-
Data Interpretation: A lack of significant activity against these panels at concentrations well above the Keap1 inhibitory IC50 suggests high specificity.
Proteome-Wide Specificity Analysis
-
Principle: To comprehensively assess the selectivity of the inhibitor across the entire proteome.
-
Methodology: Techniques such as chemical proteomics using affinity-based probes or activity-based protein profiling (ABPP) can be employed. For a non-covalent inhibitor, photo-affinity labeling, where a photo-reactive group is attached to the inhibitor, can be used to covalently link it to its binding partners upon UV irradiation. The labeled proteins are then identified and quantified by mass spectrometry.
-
Data Interpretation: This provides an unbiased view of the inhibitor's interactions and can reveal previously unknown off-targets.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by direct and indirect inhibitors.
Caption: Workflow for a Fluorescence Polarization (FP) assay to detect direct Keap1-Nrf2 PPI inhibitors.
Conclusion
The validation of inhibitor specificity is a cornerstone of modern drug discovery. For the Keap1-Nrf2 pathway, the development of direct, non-covalent PPI inhibitors like this compound represents a significant step towards more targeted and potentially safer therapeutics. A rigorous and multi-faceted approach to specificity validation, employing a combination of in vitro biochemical assays, cell-based functional assays, and proteome-wide profiling, is essential to fully characterize these promising new agents and advance them towards clinical application.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. westbioscience.com [westbioscience.com]
- 10. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity of Keap1-Nrf2-IN-17: A Comparative Analysis Across Diverse Models
A deep dive into the cross-validation of Keap1-Nrf2-IN-17, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, reveals its activity profile in comparison to other notable modulators of this critical cytoprotective pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The Keap1-Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] This process is disrupted by various stressors, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and detoxification genes.[2][3] The therapeutic potential of activating this pathway has led to the development of numerous small molecule inhibitors targeting the Keap1-Nrf2 interaction.
This guide focuses on This compound , a recently identified potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[4][5][6][7][8][9][10][11] We present a comparative analysis of its activity alongside other well-characterized Keap1-Nrf2 modulators: K67 , a selective inhibitor of the p62-Keap1 interaction; ML385 , a direct Nrf2 inhibitor; and Bardoxolone Methyl , a known Nrf2 activator that has undergone clinical investigation.[1][12][13][14][15][16][17][18][19][20][21][22][23]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported in vitro activities of this compound and its comparators. This data provides a snapshot of their relative potencies in biochemical and cell-based assays.
| Compound | Target | Assay Type | IC50/EC50 | Cell Line/System | Reference |
| This compound | Keap1-Nrf2 PPI | Not Specified | Potent Inhibitor | Not Specified | [4][5][6][7][11] |
| K67 | p62-Keap1 Interaction | Biochemical Assay | 1.5 µM | In vitro | [12][14] |
| Keap1-Nrf2 Interaction | Biochemical Assay | 6.2 µM | In vitro | [12][14] | |
| ML385 | Nrf2 | Transcriptional Activity | 1.9 µM | Not Specified | [15][19][24] |
| Bardoxolone Methyl | Nrf2 Activator (via Keap1) | Not Specified | Not Specified | Various | [16][18][20][22][23] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated using the DOT language.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention.
Caption: A generalized experimental workflow for evaluating Keap1-Nrf2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Keap1-Nrf2 inhibitors.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI
This biochemical assay directly measures the binding affinity of a test compound to the Keap1 protein and its ability to disrupt the Keap1-Nrf2 interaction.
-
Reagents and Materials:
-
Recombinant human Keap1 protein (Kelch domain).
-
Fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-labeled DLG or ETGE peptide).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled Nrf2 peptide and recombinant Keap1 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compounds in DMSO and then into the assay buffer.
-
Add the compound dilutions to the microplate wells.
-
Add the Keap1-peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from Keap1.
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the Nrf2 pathway within a cellular context.
-
Reagents and Materials:
-
A stable cell line (e.g., HEK293T, HepG2) transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the ARE-reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., a known Nrf2 activator like sulforaphane) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 12-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal luciferase activity.
-
In Vivo Efficacy in a Disease Model (e.g., Lipopolysaccharide-induced Inflammation)
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of a compound.
-
Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old).
-
Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Randomly assign the mice to different treatment groups: vehicle control, test compound (e.g., this compound), and a positive control.
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
After a specified pretreatment period, induce inflammation by administering lipopolysaccharide (LPS) via intraperitoneal injection.
-
At a designated time point after LPS challenge, collect blood and tissue samples for analysis.
-
Analyze relevant biomarkers of Nrf2 activation (e.g., expression of Nrf2 target genes like NQO1 and HO-1 in tissues) and inflammation (e.g., cytokine levels in serum) using techniques such as qPCR, Western blotting, and ELISA.
-
Conclusion
The available data indicates that this compound is a potent direct inhibitor of the Keap1-Nrf2 protein-protein interaction. This mechanism of action distinguishes it from indirect activators that covalently modify Keap1, potentially offering a more specific and less reactive therapeutic profile.[3][25][26] In contrast, K67 acts on a related but distinct interaction within the Nrf2 regulatory network, while ML385 directly inhibits Nrf2 itself. Bardoxolone Methyl, an activator that has been clinically tested, provides a benchmark for in vivo efficacy.[16][18][20][22][23]
Further cross-validation of this compound in various in vitro and in vivo models, directly comparing it with these and other modulators, will be crucial to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a framework for such comparative studies, enabling a robust evaluation of this promising new agent in the field of Nrf2-targeted drug discovery.
References
- 1. Frontiers | The KEAP1–NRF2 System in Cancer [frontiersin.org]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Keap1-Nrf2-IN-17_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Keap1 - kelch-like ECH-associated protein 1 Gene | MedChemExpress [medchemexpress.eu]
- 9. biozol.de [biozol.de]
- 10. Product List | BIOZOL [biozol.de]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. K67 | p62-Keap1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effects of NRF2 polymorphisms on safety and efficacy of bardoxolone methyl: subanalysis of TSUBAKI study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. kyowakirin.com [kyowakirin.com]
- 21. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bardoxolone methyl inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 26. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Keap1-Nrf2-IN-17: A Comparative Guide to Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of the Keap1-Nrf2 pathway is of paramount importance. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comprehensive comparison of Keap1-Nrf2-IN-17 against other known inhibitors, supported by experimental data to facilitate informed decisions in research and development.
The Keap1-Nrf2 signaling cascade is a linchpin of cellular homeostasis. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for the Cul3-based E3 ubiquitin ligase, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative or electrophilic insults, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.
Inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising therapeutic strategy to augment the endogenous antioxidant response. By preventing the Keap1-mediated degradation of Nrf2, these small molecules can effectively upregulate the expression of a battery of protective genes. This guide focuses on the potency of a recently identified inhibitor, this compound, in the context of other established and experimental inhibitors.
Comparative Potency of Keap1-Nrf2 Inhibitors
The potency of Keap1-Nrf2 PPI inhibitors is typically assessed using a variety of biochemical and cell-based assays. The most common of these are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which directly measure the disruption of the Keap1-Nrf2 interaction. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an inhibitor required to reduce the Keap1-Nrf2 interaction by 50%.
A recent study by Lee et al. (2023) provides crucial data for this compound (referred to as compound 18 in the publication) and other naphthalene-N,N′-diacetic acid derivatives.[1][2] The following table summarizes the IC50 values obtained from FP and TR-FRET assays for this compound and its analogs.
| Compound | Core Scaffold | FP IC50 (nM)[1] | TR-FRET IC50 (nM)[1] |
| This compound (18) | Naphthalene | 88.6 | 19.0 |
| Compound 17b | Naphthalene | 69.3 | 22.3 |
| Compound 12d | Naphthalene | 64.5 | 14.2 |
| Compound 8g | Benzene | >5000 | - |
| Compound 5a | Naphthalene | 475.4 | - |
The data clearly indicates that this compound is a potent inhibitor of the Keap1-Nrf2 interaction, with IC50 values in the nanomolar range in both FP and TR-FRET assays.[1] Notably, the naphthalene-based inhibitors, including this compound, demonstrate significantly higher potency compared to their benzene-based counterparts.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Keap1-Nrf2 inhibitors.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the Keap1-Nrf2 interaction by monitoring changes in the polarization of fluorescently labeled Nrf2 peptide.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Keap1 Kelch domain.
-
FITC-labeled Nrf2 peptide (e.g., FITC-β-Ala-LDEETGEFL-OH).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 100 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20, and 1 mM DTT.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well, low-volume, black, round-bottom polystyrene plates.
-
-
Procedure:
-
A solution of the FITC-labeled Nrf2 peptide and the Keap1 Kelch domain is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
In the assay plate, the Keap1/peptide solution is mixed with the diluted test compounds.
-
Control wells contain the Keap1/peptide solution with DMSO (maximum polarization) and the peptide solution alone with DMSO (minimum polarization).
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The IC50 values are calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity of two molecules (Keap1 and Nrf2) using energy transfer between a donor and an acceptor fluorophore.
Protocol:
-
Reagents and Materials:
-
GST-tagged Keap1 protein.
-
Biotinylated Nrf2 peptide.
-
LanthaScreen™ Tb-anti-GST antibody (donor).
-
Fluorescein-streptavidin (acceptor).
-
TR-FRET buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Triton X-100, and 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, white plates.
-
-
Procedure:
-
A mixture of GST-Keap1 and biotinylated Nrf2 peptide is prepared in the TR-FRET buffer.
-
The test compounds are serially diluted in DMSO and then in the assay buffer.
-
The Keap1/Nrf2 mixture is incubated with the test compounds in the assay plate.
-
A detection solution containing Tb-anti-GST antibody and fluorescein-streptavidin is added to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) in the dark.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements, with excitation at 340 nm and emission at 495 nm (terbium) and 520 nm (fluorescein).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
A Researcher's Guide to Keap1-Nrf2 Protein-Protein Interaction Inhibitors: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the Keap1-Nrf2 pathway represents a pivotal target for therapeutic intervention in a host of diseases characterized by oxidative stress and inflammation. This guide provides an objective, data-driven comparison of prominent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, supported by experimental data and detailed methodologies to aid in the selection of appropriate chemical probes and starting points for drug discovery programs.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is the master regulator of the cellular antioxidant response. Its activity is tightly controlled by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation under basal conditions. Inhibition of the Keap1-Nrf2 PPI stabilizes Nrf2, allowing its translocation to the nucleus and the subsequent transcription of a battery of cytoprotective genes. This mechanism has made the development of small molecule inhibitors of this interaction a highly attractive strategy for diseases ranging from neurodegenerative disorders to cancer and chronic kidney disease.
This guide focuses on direct, non-covalent inhibitors that physically block the interaction between Keap1 and Nrf2, a strategy believed to offer greater specificity and a potentially better safety profile compared to indirect, electrophilic activators that covalently modify Keap1.
Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, two molecules of Keap1 bind to the Neh2 domain of Nrf2, facilitating its ubiquitination and subsequent degradation by the proteasome. This process keeps Nrf2 levels low. When cells are exposed to oxidative stress or small molecule inhibitors, this interaction is disrupted. As a result, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the production of antioxidant and detoxifying enzymes.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of PPI inhibitors.
Comparative Analysis of Keap1-Nrf2 Inhibitors
The following table summarizes the in vitro binding affinities and cellular activities of several representative Keap1-Nrf2 PPI inhibitors. The data is compiled from a comprehensive side-by-side assessment study by Tran et al. (2019), which re-synthesized and tested a range of previously reported inhibitors under standardized conditions to ensure data comparability. This is crucial as the study revealed significant discrepancies with some originally reported values.
| Inhibitor | Chemical Class | FP IC50 (µM)[1][2] | TSA ΔTm (°C)[1][2] | SPR KD (µM)[1][2] | NQO1 Induction EC1.5 (µM)[1][2] |
| 1 | Di-substituted Acrylamide | > 100 | -0.1 | > 100 | > 50 |
| 6 | Phenyl Bis-sulfonamide | 0.021 | 11.2 | 0.020 | 0.23 |
| 9 | Thiazole | 0.081 | 7.9 | 0.038 | 0.36 |
| 12 | Triazole | 0.15 | 6.8 | 0.11 | 1.8 |
| 17 | Acyl-hydrazone | > 100 | -0.1 | > 100 | > 50 |
| 19 | Pyrazolone-fused Pyridine | 0.030 | 10.6 | 0.017 | 0.14 |
| 22 | Phenylpropanoic Acid | 0.007 | 13.9 | 0.002 | 0.02 |
| K-3 | Non-naphthalene | 36.30[3][4] | N/A | N/A | N/A |
| KP-1 | Non-naphthalene | 0.74[3][4] | N/A | N/A | N/A |
| Peptide (9-mer) | Peptide | 3.48[5] | N/A | 0.033[5] | N/A |
Abbreviations: FP: Fluorescence Polarization; IC50: Half maximal inhibitory concentration; TSA: Thermal Shift Assay; ΔTm: Change in melting temperature; SPR: Surface Plasmon Resonance; KD: Dissociation constant; NQO1 Induction EC1.5: Effective concentration to induce a 1.5-fold increase in NQO1 activity. N/A: Not Available.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize Keap1-Nrf2 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the Keap1-Nrf2 interaction by a test compound. A fluorescently labeled Nrf2 peptide (probe) is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly, resulting in a high fluorescence polarization signal. An inhibitor that displaces the probe will lead to a faster tumbling of the free probe and a decrease in the polarization signal.
Experimental Workflow:
References
Validating the Therapeutic Potential of Keap1-Nrf2-IN-17: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Keap1-Nrf2-IN-17, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), for researchers, scientists, and drug development professionals. By objectively comparing its performance with other relevant alternatives and providing detailed experimental data and protocols, this document serves as a valuable resource for evaluating the therapeutic potential of targeting the Keap1-Nrf2 pathway.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).
Direct inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy for a range of diseases characterized by oxidative stress. This compound, also identified as compound 18 in the scientific literature, is a non-electrophilic small molecule designed to directly block this interaction, thereby activating the Nrf2-mediated antioxidant response.[1][2][3]
Comparative Performance Analysis
To validate the therapeutic potential of this compound, its biochemical and cellular activities are compared with other known Keap1-Nrf2 PPI inhibitors. The following table summarizes key quantitative data from in vitro assays.
| Compound | Assay Type | Method | Endpoint | Value (nM) | Reference |
| This compound (18) | Biochemical | Fluorescence Polarization (FP) | IC50 | 88.6 | --INVALID-LINK-- |
| This compound (18) | Biochemical | Fluorescence Polarization (FP) | Ki | ~1.9 | --INVALID-LINK-- |
| This compound (18) | Biochemical | TR-FRET | IC50 | 19.0 | --INVALID-LINK-- |
| This compound (18) | Biochemical | TR-FRET | Ki | 7.6 | --INVALID-LINK-- |
| Compound 17b | Biochemical | Fluorescence Polarization (FP) | IC50 | 69.3 | --INVALID-LINK-- |
| Compound 17b | Biochemical | TR-FRET | IC50 | 22.3 | --INVALID-LINK-- |
| Compound 12d | Biochemical | Fluorescence Polarization (FP) | IC50 | 64.5 | --INVALID-LINK-- |
| Compound 12d | Biochemical | TR-FRET | IC50 | 14.2 | --INVALID-LINK-- |
| Compound K22 | Biochemical | Fluorescence Polarization (FP) | IC50 | 740 | --INVALID-LINK-- |
| CDDO-Im | Cellular | ARE Luciferase Reporter | EC50 | 0.41 | --INVALID-LINK-- |
| Sulforaphane | Cellular | ARE Luciferase Reporter | EC50 | 33 | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism by which this compound and similar direct inhibitors activate the Nrf2-dependent antioxidant response.
Caption: Keap1-Nrf2 signaling pathway and inhibitor mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition
This biochemical assay measures the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
Materials:
-
Purified recombinant Keap1 Kelch domain protein
-
FITC-labeled Nrf2 peptide (e.g., 9-mer peptide containing the ETGE motif)
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.3)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Black, non-binding 96-well or 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In each well of the microplate, add the FITC-Nrf2 peptide to a final concentration of 0.6 μM.
-
Add the Keap1 Kelch domain protein to a final concentration of 1.2 μM.
-
Add the test compound at various concentrations. Include control wells with DMSO only (for maximum binding) and wells with only the FITC-Nrf2 peptide (for minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
A stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., CDDO-Im or Sulforaphane)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in the 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds, a positive control, and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for Nrf2 activation and luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and validating Keap1-Nrf2 PPI inhibitors.
Caption: Workflow for Keap1-Nrf2 inhibitor discovery.
This guide provides a foundational understanding of this compound and its potential as a therapeutic agent. The provided data and protocols are intended to support further research and development in the field of oxidative stress modulation.
References
- 1. Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithnj.com [researchwithnj.com]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal and Handling of Keap1-Nrf2-IN-17: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures, handling, and experimental context for the potent Keap1-Nrf2 protein-protein interaction inhibitor, Keap1-Nrf2-IN-17. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Physicochemical and Safety Data
For easy reference, the key quantitative data for this compound is summarized in the table below. This information is critical for accurate experimental planning and safe handling.
| Property | Value |
| Molecular Formula | C₂₇H₂₉N₃O₇S₂ |
| Molecular Weight | 571.67 g/mol |
| CAS Number | Not available |
| Appearance | A solid |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 1 year |
Safe Handling and Personal Protective Equipment (PPE)
When working with this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.
-
Hand Protection: Wear protective gloves. The specific type of glove should be chosen based on the solvent used to dissolve the compound and the duration of handling.
-
Body Protection: An impervious lab coat or clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powdered form or creating aerosols, a suitable respirator should be used.
-
Work Area: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station must be available.
General Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedures
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.
Step 1: Inactivation/Neutralization
For small quantities of this compound solutions, chemical degradation is a recommended first step. Given its chemical structure, treatment with a solution of sodium hypochlorite (bleach) followed by neutralization can be an effective method. However, this should be tested on a small scale first. For larger quantities or the solid compound, professional chemical waste disposal is required.
Step 2: Collection of Waste
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like pipette tips and microfuge tubes, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent wastes unless compatible.
-
Contaminated Materials: Any grossly contaminated lab coats or other materials should be collected in a sealed bag for professional disposal.
Step 3: Labeling and Storage of Waste
All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and any associated hazard symbols. Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, direct sunlight, and sources of ignition.
Step 4: Final Disposal
Dispose of the collected waste through an approved hazardous waste disposal facility. Always follow all federal, state, and local environmental regulations regarding chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
The Keap1-Nrf2 Signaling Pathway
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Understanding the underlying signaling pathway is crucial for interpreting experimental results. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This process keeps the antioxidant response in check. In the presence of oxidative stress or inhibitors like this compound, the interaction between Keap1 and Nrf2 is disrupted.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.[3]
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for handling and disposing of this compound in a laboratory setting, emphasizing safety and compliance at each step.
Caption: A typical laboratory workflow for the safe handling and disposal of this compound.
References
- 1. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
